Methyl 2-bromo-3-methoxybutanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11BrO3 |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
methyl 2-bromo-3-methoxybutanoate |
InChI |
InChI=1S/C6H11BrO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3 |
InChI Key |
QWXOTWUMNKURSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of Methyl 2-bromo-3-methoxybutanoate
Technical Guide: Physicochemical Properties & Synthesis of Methyl 2-bromo-3-methoxybutanoate
Executive Summary & Molecular Identity
Methyl 2-bromo-3-methoxybutanoate is a bifunctional synthetic intermediate primarily generated via the methoxybromination of methyl crotonate.[1] Characterized by vicinal functionalization (an
Its utility lies in its orthogonal reactivity : the bromine atom acts as a leaving group for elimination or substitution (Reformatsky-type reactions), while the methoxy group influences stereoelectronic properties, often serving as a masked hydroxyl or a directing group.
Molecular Architecture
| Parameter | Detail |
| IUPAC Name | Methyl 2-bromo-3-methoxybutanoate |
| Common Source | Methoxybromination of Methyl Crotonate |
| Molecular Formula | |
| Molecular Weight | 211.05 g/mol |
| Chiral Centers | C2 and C3 (Generates 4 stereoisomers: erythro and threo pairs) |
| SMILES | COC(C)C(Br)C(=O)OC |
Physicochemical Profile
Note: As a reactive intermediate often prepared in situ or used immediately, specific experimental bulk constants are rare in public registries. The values below represent validated ranges for this class of
| Property | Value / Range | Context |
| Physical State | Liquid | Colorless to pale yellow oil.[1] |
| Boiling Point | 75–85 °C @ 10–15 mmHg | Estimated based on homolog (Methyl 2-bromo-3-methylbutanoate).[1] Decomposes at atm pressure.[2] |
| Density | 1.45 ± 0.05 g/cm³ | High density due to Br atom. |
| Solubility | Organic Solvents | Miscible in DCM, MeOH, EtOAc, THF. |
| Water Solubility | Low / Hydrolytically Unstable | Ester hydrolysis occurs over time in aqueous media. |
| Refractive Index ( | ~1.46 – 1.48 | Predicted. |
| Flash Point | > 90 °C | Predicted. |
Synthesis & Reaction Mechanism
The most reliable route to Methyl 2-bromo-3-methoxybutanoate is the methoxybromination of methyl crotonate using N-Bromosuccinimide (NBS) in methanol.[1] This reaction is stereoselective, proceeding via a bromonium ion intermediate.
Mechanistic Pathway (Anti-Addition)
-
Electrophilic Attack: The alkene of methyl crotonate attacks the electrophilic bromine (from NBS), forming a cyclic bromonium ion.
-
Regioselective Opening: Methanol (solvent) attacks the
-carbon (C3). The -carbon is better able to stabilize the developing positive charge during the transition state due to the electron-donating methyl group, compared to the -carbon which is destabilized by the electron-withdrawing carbonyl.[1] -
Stereochemistry: The attack is strictly anti, leading to specific diastereomers depending on the starting alkene geometry (
-methyl crotonate yields the threo isomer).
Caption: Mechanistic flow of methoxybromination. The reaction is regioselective (
Experimental Protocol: Synthesis & Purification
Safety Warning: Brominating agents are corrosive and lachrymators. Work in a fume hood.
Reagents
-
Methyl Crotonate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)[1]
-
Methanol (Anhydrous, ACS Grade)
-
Sulfuric Acid (Catalytic, optional for rate acceleration)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Crotonate (10 mmol) in Methanol (20 mL) .
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (11 mmol) portion-wise over 15 minutes.
-
Expert Insight: Slow addition prevents localized exotherms that can lead to allylic bromination side products rather than addition.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1]
-
Quench: Concentrate the methanol under reduced pressure (Rotavap). Resuspend the residue in Diethyl Ether (50 mL) .
-
Why Ether? Succinimide (byproduct) is insoluble in ether and will precipitate out.
-
-
Filtration: Filter off the solid succinimide.
-
Workup: Wash the ether filtrate with 5% Sodium Thiosulfate (to remove residual bromine) and Brine . Dry over anhydrous
. -
Purification: Concentrate in vacuo. The crude oil is typically >90% pure. If necessary, purify via vacuum distillation (approx. 80°C @ 12 mmHg).
Reactivity & Applications
The molecule's value is defined by its ability to transform into other complex scaffolds.
A. Elimination (Synthesis of 2-Methoxycrotonates)
Treatment with a base (e.g., DBU or NaOMe) induces elimination of HBr.
-
Pathway: E2 Elimination.
-
Product: Methyl 2-methoxycrotonate (or 3-methoxy isomer depending on conditions).[1]
-
Utility: Precursors for Diels-Alder reactions or polymerization monomers.[1]
B. Reformatsky Reaction
The
-
Reaction: Zn + Methyl 2-bromo-3-methoxybutanoate + Aldehyde/Ketone.[1]
-
Product:
-hydroxy esters with a retained methoxy group.[1]
Caption: Divergent synthetic pathways. The molecule acts as a pivot point for elimination, substitution, or C-C bond formation.
References
-
Prepar
-bromo- -methoxy esters:- Source: Buckles, R. E., & Mock, G. V. (1950).
- Context: Foundational work establishing the methoxybromination of croton
-
URL:[Link]
-
Stereochemistry of Electrophilic Addition
-
General Physical Properties of Bromo-Esters (PubChem)
-
NBS Reactivity Profile
- Source: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.
- Context: Mechanisms of NBS in polar vs non-polar solvents.
-
URL:[Link]
Sources
An In-depth Technical Guide to α-Bromo-β-Methoxy Esters: Synthesis, Reactivity, and Application
Introduction
α-Bromo-β-methoxy esters are a compelling class of trifunctional organic molecules that serve as versatile intermediates in modern synthetic chemistry. Characterized by a bromine atom at the α-position and a methoxy group at the β-position relative to an ester carbonyl, these compounds possess a unique arrangement of reactive sites. The electron-withdrawing nature of the ester group activates the α-carbon for nucleophilic substitution, while the β-methoxy group can exert profound influence over reaction pathways and stereochemical outcomes. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of α-bromo-β-methoxy esters, offering field-proven insights for researchers, chemists, and professionals in drug development. Their utility as building blocks for complex bioactive molecules makes a thorough understanding of their chemistry essential for innovation in pharmaceutical and agrochemical synthesis.[1]
I. Synthesis of α-Bromo-β-Methoxy Esters
The most logical and efficient pathway to α-bromo-β-methoxy esters involves a two-step sequence starting from readily available materials: the formation of a β-methoxy ester precursor, followed by selective α-bromination. This approach allows for precise installation of the required functional groups.
Step 1: Synthesis of the β-Methoxy Ester Precursor
The precursor, methyl 3-methoxypropanoate, is readily synthesized via a Michael addition (or conjugate addition) of methanol to an α,β-unsaturated ester, typically methyl acrylate.[2] This reaction is often catalyzed by a base, which generates a methoxide nucleophile from the methanol solvent. The nucleophile then attacks the β-carbon of the electron-deficient alkene.
Step 2: Selective α-Bromination
With the precursor in hand, the next critical step is the selective introduction of a bromine atom at the α-position. Direct bromination of esters can be challenging, but a reliable method involves the Hell-Volhard-Zelinsky (HVZ) reaction on the corresponding carboxylic acid.[3][4][5] This classic transformation involves converting the carboxylic acid (3-methoxypropionic acid, obtained by hydrolysis of the ester) into an acyl bromide, which then enolizes and undergoes bromination at the α-position.[4][5] Subsequent treatment with an alcohol, such as methanol, yields the desired α-bromo ester.[4]
Alternatively, modern protocols often utilize N-bromosuccinimide (NBS) for the α-bromination of carbonyl compounds, typically under radical or acidic conditions.[6][7] For an ester like methyl 3-methoxypropanoate, bromination using NBS and a radical initiator (e.g., AIBN or light) provides a more direct route, avoiding the need for hydrolysis and re-esterification.
II. Reactivity and Mechanistic Insights
The reactivity of α-bromo-β-methoxy esters is dominated by the interplay between the electrophilic α-carbon and the nucleophilic β-methoxy group. This leads to distinct reaction pathways that can be controlled by the choice of reagents and conditions.
A. Nucleophilic Substitution: The Critical Role of Neighboring Group Participation (NGP)
The α-bromo group is a good leaving group, and the adjacent ester functionality activates the α-carbon toward nucleophilic attack. While a standard bimolecular substitution (S_N2) is possible, the most significant feature of this system's reactivity is the phenomenon of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[8][9]
The causality behind NGP is the intramolecular action of the β-methoxy group. The oxygen atom's lone pair of electrons acts as an internal nucleophile, attacking the α-carbon and displacing the bromide ion. This process forms a transient, cyclic three-membered oxonium ion intermediate.[9][10] The reaction essentially proceeds as two consecutive S_N2 substitutions:
-
Intramolecular S_N2: The methoxy group attacks the α-carbon, inverting its stereocenter and forming the cyclic intermediate.
-
Intermolecular S_N2: An external nucleophile then attacks one of the carbons of the strained oxonium ring (typically the less hindered one), opening the ring and causing a second inversion.
The net result of these two inversions is an overall retention of configuration at the α-carbon, a hallmark of NGP.[10] This stereochemical control and the often-accelerated reaction rates make NGP a powerful and predictable feature of these molecules.[8]
// Nodes start [label="α-Bromo-β-methoxy Ester"]; ts1 [label="Transition State 1\n(Intramolecular Attack)", shape=box, style=dashed]; intermediate [label="Cyclic Oxonium Ion\nIntermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ts2 [label="Transition State 2\n(External Attack)", shape=box, style=dashed]; product [label="Substituted Product\n(Retention of Stereochemistry)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleophile [label="External\nNucleophile (Nu⁻)", shape=egg, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> ts1 [label="Intramolecular\nSₙ2 Attack"]; ts1 -> intermediate [label="Bromide leaves"]; {nucleophile, intermediate} -> ts2 [label="Intermolecular\nSₙ2 Attack"]; ts2 -> product [label="Ring Opening"];
// Invisible nodes for alignment subgraph { rank=same; ts1; ts2; } } dot Caption: Mechanism of Neighboring Group Participation (NGP).
B. Elimination Reactions (E2)
In the presence of a strong, non-nucleophilic base, α-bromo-β-methoxy esters can undergo an E2 (bimolecular elimination) reaction to form an α,β-unsaturated ester.[11] This reaction requires an anti-periplanar arrangement of the β-proton and the α-bromine atom for the concerted removal of HBr to occur.[12]
The choice of base is critical. Bulky bases, such as potassium tert-butoxide (t-BuOK), favor elimination over substitution by being too sterically hindered to act as nucleophiles.[12] The regioselectivity of the elimination will yield methyl 3-methoxyacrylate.
// Reactants reactant [label="α-Bromo-β-methoxy Ester"]; base [label="Strong, Non-nucleophilic Base\n(e.g., t-BuOK)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Process process [label="E2 Elimination\n(Anti-periplanar geometry)", shape=cds, fillcolor="#F1F3F4"];
// Products product [label="Methyl 3-methoxyacrylate", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_products [label="H-Base⁺ + Br⁻"];
// Connections reactant -> process; base -> process; process -> product; process -> side_products [style=dashed]; } dot Caption: E2 elimination pathway for α-bromo-β-methoxy esters.
C. Summary of Competing Pathways
The choice of reaction conditions dictates the outcome when treating an α-bromo-β-methoxy ester with a reagent that can act as both a nucleophile and a base.
| Condition | Predominant Pathway | Key Rationale |
| Strong Nucleophile, Weak Base (e.g., I⁻, N₃⁻, RS⁻) | S_N2 / NGP | The reagent's high nucleophilicity favors substitution. NGP is highly probable, leading to retention of configuration. |
| Strong, Sterically Hindered Base (e.g., t-BuOK, DBU) | E2 Elimination | Steric bulk prevents the base from acting as a nucleophile, forcing the elimination pathway.[12] |
| Weak Nucleophile, Weak Base (e.g., H₂O, ROH) | S_N1 / E1 (Slow) | Solvolysis conditions may lead to slow ionization to a carbocation, which can be trapped by the solvent (S_N1) or lose a proton (E1). NGP can still play a role in stabilizing the cationic intermediate.[13] |
III. Applications in Drug Development and Complex Synthesis
The trifunctional nature of α-bromo-β-methoxy esters makes them highly valuable synthons for constructing complex molecular architectures found in pharmaceuticals and natural products. Each functional group offers a handle for subsequent, orthogonal transformations.
-
Stereocontrolled Introduction of Functionality: The NGP-mediated substitution allows for the installation of a new functional group (e.g., amino, thiol, azide) at the α-position with predictable stereochemistry (retention). This is crucial in the synthesis of chiral drugs where only one enantiomer is biologically active.[1]
-
Access to β-Alkoxy-α-Amino Acids: Nucleophilic substitution with an azide source, followed by reduction, provides a direct route to unnatural β-methoxy-α-amino acids, which are important components of modified peptides and peptidomimetics.
-
Elaboration of the Ester: The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form ketones, opening up a wide array of further synthetic possibilities.
-
Formation of Heterocycles: The strategic placement of functional groups allows for intramolecular cyclization reactions to form substituted lactones, piperidines, or other heterocyclic systems common in drug scaffolds. For instance, a related intermediate, a 4-bromomethyl-3-methoxybenzoic ester, is a precursor to anti-inflammatory pharmaceuticals.[6]
IV. Experimental Protocols
The following protocols are representative procedures for the synthesis and reaction of a model α-bromo-β-methoxy ester. Safety Precaution: These procedures involve hazardous materials including bromine, NBS, and strong bases. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Methyl 2-bromo-3-methoxypropanoate (2)
This two-step protocol starts from methyl acrylate.
Step A: Synthesis of Methyl 3-methoxypropanoate (1)
-
Materials:
-
Methanol (reagent grade, 250 mL)
-
Sodium metal (0.5 g, ~22 mmol)
-
Methyl acrylate (43.0 g, 500 mmol)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add methanol.
-
In small portions, add sodium metal to the methanol to generate sodium methoxide. The reaction is exothermic and produces hydrogen gas. Allow the sodium to dissolve completely.
-
Cool the resulting sodium methoxide solution to 0 °C in an ice bath.
-
Add methyl acrylate dropwise over 30 minutes while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Neutralize the reaction by carefully adding glacial acetic acid until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methoxypropanoate as a clear liquid. The product can be purified by distillation if necessary (b.p. 142-143 °C).
-
Step B: α-Bromination to yield Methyl 2-bromo-3-methoxypropanoate (2)
-
Materials:
-
Methyl 3-methoxypropanoate (1) (11.8 g, 100 mmol)
-
N-Bromosuccinimide (NBS) (19.6 g, 110 mmol)
-
Azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol)
-
Carbon tetrachloride (CCl₄) (200 mL)
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-methoxypropanoate (1), NBS, AIBN, and carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The use of a floodlight to irradiate the flask can facilitate the initiation of the radical reaction.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with 10% sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain methyl 2-bromo-3-methoxypropanoate.[14]
-
Protocol 2: NGP-Mediated Substitution with Sodium Azide
-
Materials:
-
Methyl 2-bromo-3-methoxypropanoate (2) (9.85 g, 50 mmol)
-
Sodium azide (NaN₃) (4.88 g, 75 mmol)
-
Dimethylformamide (DMF), anhydrous (100 mL)
-
-
Procedure:
-
To a 250 mL round-bottom flask, add sodium azide and anhydrous DMF. Stir to create a suspension.
-
Add methyl 2-bromo-3-methoxypropanoate (2) to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into 300 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield methyl 2-azido-3-methoxypropanoate.
-
V. Conclusion
α-Bromo-β-methoxy esters stand out as powerful and versatile intermediates in organic synthesis. Their preparation is straightforward from inexpensive starting materials, and their true synthetic value lies in their predictable and controllable reactivity. The dominance of neighboring group participation by the β-methoxy group provides a reliable method for stereocontrolled nucleophilic substitutions, a highly sought-after transformation in the synthesis of chiral pharmaceuticals. By understanding the delicate balance between substitution and elimination pathways, and by leveraging the unique electronic and steric properties of this scaffold, chemists can unlock efficient routes to a wide range of complex and biologically significant molecules.
References
- Takei, H., Fukuda, Y., Sugaya, K., & Taguchi, T. (n.d.). REACTION OF Α-Bromo-Α,β-Unsaturated ESTERS AND BUTENOLIDES WITH MALONAMIC ESTERS. Amanote Research.
- Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
-
SynArchive. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
- Wikipedia. (n.d.).
- Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. (2012). Asian Journal of Chemistry, 24(2), 929-930.
- Elimin
- Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction.
- A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
- Wikipedia. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Leiden University Scholarly Publications. (2025, October 28). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity.
- Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5.
-
PubChem. (n.d.). Methyl 2-bromo-3-methoxypropanoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- European Patent Office. (1997, January 29). Process for the bromination of methyl-2-(2-methylphenyl)
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Particip
- Chemistry Stack Exchange. (2023, December 16).
- KPU Pressbooks. (n.d.). Organic Chemistry I - 8.1 E2 Reactions.
- Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. (n.d.).
- Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions?
- IJSDR. (2007, January 22). Michael Addition Reaction Under Green Chemistry.
- Quora. (2021, October 18).
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
- Google Patents. (n.d.). Preparation of bromo acids and esters.
- ChemRxiv. (n.d.). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing.
- Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters.
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- ACS Medicinal Chemistry Letters. (2023, May 6). Drug Discovery and the Supramolecular Factor.
- Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips.
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Methyl 2-bromo-3-methoxybutanoate: Technical Monograph & Application Guide
This guide serves as an advanced technical monograph for Methyl 2-bromo-3-methoxybutanoate , a specialized halogenated ester used primarily as a chiral building block in the synthesis of complex amino acids and heterocyclic pharmaceutical intermediates.
Executive Summary
Methyl 2-bromo-3-methoxybutanoate (CAS: 97962-11-3 ) is a vicinal halo-ether ester derived from crotonic acid derivatives. It is a critical intermediate in organic synthesis, particularly for introducing chirality into
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Identifier | Value |
| CAS Registry Number | 97962-11-3 |
| IUPAC Name | Methyl 2-bromo-3-methoxybutanoate |
| Molecular Formula | |
| Molecular Weight | 211.05 g/mol |
| SMILES | COC(=O)OC (Isomer specific) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~85-90 °C at 10 mmHg (Est.[1] based on homologs) |
| Density | ~1.45 g/cm³ |
| Solubility | Soluble in MeOH, DCM, EtOAc; Hydrolyzes in water |
Note on Stereochemistry: This compound contains two chiral centers (C2 and C3). Commercial preparations are often racemic mixtures of diastereomers (typically the threo or erythro pairs) unless specified as an enantiopure grade (e.g., (2R,3R)).
Synthetic Routes & Mechanistic Insights
The industrial and laboratory standard for synthesizing Methyl 2-bromo-3-methoxybutanoate involves the Bromo-methoxylation of Methyl Crotonate . This reaction is a classic example of electrophilic addition to an alkene with solvent participation (solvometallation/solvohalogenation).
Core Synthesis Protocol: Bromo-methoxylation
Reaction:
Mechanism:
-
Bromonium Ion Formation: The electrophilic bromine attacks the alkene of methyl crotonate, forming a cyclic bromonium ion intermediate.
-
Regioselective Opening: Methanol (solvent) acts as a nucleophile. Due to electronic stabilization by the methyl group (hyperconjugation) and the electron-withdrawing ester group destabilizing the alpha-position, the nucleophilic attack occurs preferentially at the
-carbon (C3). -
Stereochemical Control: The opening of the bromonium ion proceeds via an anti-addition mechanism. Starting from (E)-methyl crotonate, this typically yields the (2RS,3SR) diastereomer pair (anti-configuration relative to the carbon chain).
Experimental Workflow (Laboratory Scale)
-
Reagents: Methyl crotonate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Methanol (anhydrous, solvent), Catalytic
(optional). -
Step 1: Dissolve methyl crotonate in anhydrous methanol at 0°C.
-
Step 2: Add NBS portion-wise over 30 minutes to maintain low temperature and prevent side reactions (allylic bromination).
-
Step 3: Stir at room temperature for 4–12 hours. Monitor via TLC (disappearance of alkene).
-
Step 4: Quench with saturated
to remove excess bromine. -
Step 5: Extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate. -
Step 6: Purification via vacuum distillation is recommended due to the thermal instability of
-bromo esters.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway for the bromo-methoxylation of methyl crotonate, highlighting regioselectivity.
Applications in Drug Development[4]
Synthesis of -Methoxy Amino Acids
This compound is a direct precursor to
-
Protocol: Displacement of the
-bromide with an azide source ( ), followed by reduction (Staudinger or Hydrogenation) yields the -amino- -methoxy ester. -
Significance: These motifs are found in cyclic peptides and antibiotics where the methoxy group constrains conformation or modulates solubility.
Heterocyclic Construction
The 1,2-functionalization (bromo and ester) makes it an excellent electrophile for condensation reactions.
-
Thiazoles: Reaction with thioamides (Hantzsch Thiazole Synthesis) yields 2-substituted-4-carboxy-5-methoxy-thiazolines.
-
Furanones: Under basic conditions, it can undergo cyclization to form substituted furanones, valuable in lactone-based drug discovery.
Handling, Safety & Analytics
Analytical Validation
To validate the synthesis of CAS 97962-11-3, researchers should look for the following NMR signatures:
-
NMR (CDCl
, 400 MHz):-
~1.25 ppm (d, 3H,
-CH) -
~3.40 ppm (s, 3H,
) -
~3.80 ppm (s, 3H,
) -
~3.90 ppm (m, 1H,
-CH) -
~4.25 ppm (d, 1H,
-CH-Br, coupling constant depends on diastereomer, typically 4-8 Hz).
-
~1.25 ppm (d, 3H,
Safety Protocols
-
Hazards: Corrosive (Causes skin burns and eye damage), Lachrymator (tear gas effect).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
-
Disposal: Must be neutralized with basic aqueous solution before disposal into halogenated organic waste.
References
-
National Institutes of Health (NIH) - PubChem . (n.d.). Methyl crotonate (Precursor) Compound Summary. Retrieved from [Link]
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Accela Chem . (n.d.). Methyl 2-bromo-3-methoxybutanoate Identifier Data. Retrieved from [Link]
-
Royal Society of Chemistry . (2018). Mechanistic studies on the reaction of methyl crotonate. Sustainable Energy & Fuels. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-bromo-3-methoxybutanoate Diastereomers
Abstract
The control and understanding of stereochemistry are paramount in the fields of medicinal chemistry and drug development, where the three-dimensional arrangement of atoms can dictate biological activity, efficacy, and safety. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and energetic properties, including thermodynamic stability.[1] This guide provides a comprehensive framework for researchers and scientists to evaluate the relative thermodynamic stability of the erythro and threo diastereomers of Methyl 2-bromo-3-methoxybutanoate. We delve into the foundational principles of acyclic conformational analysis, detailing the intricate balance of steric, torsional, and electronic effects that govern isomer stability. Furthermore, we present robust, step-by-step protocols for both computational modeling using Density Functional Theory (DFT) and experimental verification via Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a self-validating manual, equipping professionals with the necessary tools to predict, analyze, and confirm the most stable diastereomeric form of this and related halogenated esters.
Introduction to Diastereomeric Stability
The Critical Role of Stereoisomerism in Pharmaceutical Sciences
In the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), the creation of multiple stereocenters is common. The resulting stereoisomers can have vastly different pharmacological and toxicological profiles. While enantiomers exhibit identical physical properties (except for their interaction with plane-polarized light) and can be challenging to separate, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.[2] This distinction makes their separation more feasible but also means that one diastereomer will be thermodynamically more stable than the other. Understanding and controlling the diastereomeric ratio is crucial, as the less stable isomer can potentially epimerize to the more stable form under certain conditions, impacting drug stability and formulation.[3]
Defining the Isomers: Erythro and Threo
Methyl 2-bromo-3-methoxybutanoate possesses two adjacent stereocenters at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are commonly designated using the historical prefixes erythro and threo.[4]
-
The erythro isomer has the substituents on the same side when represented in a Fischer projection. In a zig-zag chain representation, the non-hydrogen substituents on the stereocenters are on opposite sides of the carbon backbone plane (anti).[1][4]
-
The threo isomer has the substituents on opposite sides in a Fischer projection. In a zig-zag chain representation, the non-hydrogen substituents are on the same side of the carbon backbone plane (syn).[1][4]
Caption: Zig-zag representations of erythro and threo isomers.
Foundational Principles of Acyclic Conformational Stability
The thermodynamic stability of a diastereomer is determined by the weighted average of the energies of its populated conformers. The relative energies of these conformers are dictated by a complex interplay of destabilizing and stabilizing forces.[5]
-
Torsional Strain: This arises from the repulsion between electron clouds in eclipsing bonds. Molecules preferentially adopt staggered conformations where the dihedral angles are approximately 60° to minimize this strain.[6][7]
-
Steric Hindrance: This is the repulsive force that occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to overlap. In acyclic systems, this is often quantified by gauche interactions, where bulky groups are separated by a 60° dihedral angle.[6][8] An anti-periplanar arrangement (180° dihedral angle) is typically the most sterically favorable.
-
Electronic Effects: Simple steric arguments are often insufficient. Electronic interactions can significantly influence conformational preferences.[9][10]
-
Dipole-Dipole Interactions: Repulsion between bond dipoles of electronegative substituents (like C-Br and C-O) can destabilize conformations where these groups are close. Conversely, attractive interactions can occur.[7][11]
-
Hyperconjugation (Stereoelectronic Effect): The delocalization of electrons from a filled bonding orbital (e.g., σ C-H) into an adjacent empty antibonding orbital (e.g., σ* C-Br or σ* C-O) is a stabilizing interaction. This effect is often maximized in a gauche conformation, sometimes overriding steric hindrance, an observation known as the "gauche effect".[7][12][13]
-
Prospective Stability Analysis of Methyl 2-bromo-3-methoxybutanoate
To predict the relative stability of the erythro and threo isomers, we must analyze the rotational conformers around the C2-C3 bond. The key interactions to consider are between the four substituents: Hydrogen (H), Bromine (Br), Methyl (CH₃), and Carbomethoxy (COOCH₃) on C2, and H, Methoxy (OCH₃), and Methyl (CH₃) on C3.
Newman Projections and Qualitative Assessment
By drawing Newman projections looking down the C2-C3 bond, we can visualize the steric and electronic interactions for the three staggered conformers of each diastereomer.
-
For the erythro isomer: The most stable conformer is likely the one that places the two largest groups, Bromine and the C3-Methyl/Methoxy combination, in an anti arrangement. However, other conformers might be stabilized by gauche interactions between the electronegative Br and OCH₃ groups.
-
For the threo isomer: No single conformer can place all large groups in an anti position simultaneously. There will inherently be gauche interactions between bulky groups (e.g., Br/CH₃, COOCH₃/OCH₃) in all staggered conformations. This often leads to the threo isomer being less stable than the erythro isomer in acyclic systems where sterics dominate.[14]
The final stability, however, depends on the quantitative contribution of each interaction. The large size of the Bromine atom suggests a strong steric influence, while the electronegativity of Bromine and Oxygen points to significant electronic effects. A definitive answer requires quantitative methods.
Methodologies for Quantitative Stability Determination
Computational Chemistry Approach
Quantum mechanical calculations are powerful tools for accurately predicting the relative Gibbs free energies of diastereomers.[3][15] Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy for such systems.
Caption: Workflow for computational stability analysis.
-
Structure Generation: Build the initial 3D structures of both erythro and threo isomers using a molecular editor.
-
Conformational Search: Perform a systematic rotational scan around the C2-C3 bond (e.g., in 30° increments) to identify all potential energy minima (staggered conformers).
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set that includes polarization and diffuse functions, such as 6-311+G(d,p), which is suitable for handling halogens and lone pairs.[14]
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory for each optimized structure. This step is critical to:
-
Confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the Gibbs free energy (G).
-
-
Data Analysis:
-
For each diastereomer (erythro and threo), use the calculated Gibbs free energies of its conformers (G₁, G₂, G₃...) to determine the Boltzmann population of each at a given temperature (e.g., 298.15 K).
-
Calculate the overall Gibbs free energy for each diastereomer as the Boltzmann-weighted average of its conformer energies.
-
The diastereomer with the lower overall Gibbs free energy is predicted to be the more thermodynamically stable.
-
Experimental Verification via NMR Spectroscopy
NMR spectroscopy is the preeminent technique for determining the solution-phase structure and conformation of organic molecules, allowing for the validation of computational predictions.[16]
Caption: Workflow for experimental NMR-based analysis.
-
Sample Preparation: Prepare pure samples of the isolated erythro and threo diastereomers in a suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum for each isomer.
-
Signal Assignment: Use 2D NMR techniques like COSY to unambiguously assign the proton signals for the hydrogens at C2 and C3.
-
J-Coupling Measurement: Carefully measure the vicinal coupling constant (³J_H,H) between the C2-H and C3-H protons.
-
Karplus Equation Analysis: The Karplus equation relates the magnitude of the ³J coupling constant to the dihedral angle (θ) between the coupled protons.
-
An anti relationship (θ ≈ 180°) typically results in a large coupling constant (approx. 8-13 Hz).
-
A gauche relationship (θ ≈ 60°) results in a smaller coupling constant (approx. 1-5 Hz).
-
-
Interpretation: By comparing the measured J-values to the expected values, the dominant conformer in the solution can be inferred. For example, a large J-value for the erythro isomer would strongly suggest a preference for the conformer where H2 and H3 are anti, which in turn places the larger substituents in a specific orientation.
-
NOESY/EXSY Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) spectrum. These experiments detect protons that are close in space (typically < 5 Å).[17][18]
-
Data Analysis: Look for cross-peaks between non-bonded protons. For example, a NOE cross-peak between the C2-Br proton and the protons of the C3-methoxy group would confirm a conformation where these groups are spatially proximate (gauche).
-
Distinguishing Isomers: The pattern of NOE correlations will be distinct for each diastereomer and its preferred conformation, providing definitive structural evidence that complements the J-coupling analysis. If the conformers are rapidly interconverting, EXSY cross-peaks may appear, providing information on the dynamics of the system.[17]
Data Interpretation and Summary
The final determination of thermodynamic stability relies on the synthesis of all available data.
| Methodology | Parameter Measured | Interpretation for Higher Stability |
| Computational (DFT) | Gibbs Free Energy (G) | The diastereomer with the lower Boltzmann-averaged G is more stable. |
| Experimental (NMR) | Vicinal Coupling (³J_H,H) | The diastereomer whose dominant conformation (inferred from J-values) minimizes steric and electronic repulsions is likely more stable. |
| Experimental (NMR) | NOE Correlations | The observed spatial proximities should align with the lowest energy conformer predicted by DFT. |
Based on general principles of acyclic stereocontrol, it is often predicted that the erythro isomer, which can adopt a fully staggered, anti-periplanar conformation for its largest substituents, will be more thermodynamically stable than the threo isomer, which is forced to endure sterically demanding gauche interactions.[14] However, strong stereoelectronic effects, such as a stabilizing gauche interaction between the bromine and methoxy groups, could potentially alter this outcome. The quantitative methods outlined above are essential to resolve this ambiguity.
Conclusion
Determining the thermodynamic stability of Methyl 2-bromo-3-methoxybutanoate diastereomers is a multifaceted problem that requires a deep understanding of stereochemical principles. A purely qualitative analysis based on steric bulk is insufficient due to the presence of highly electronegative atoms that introduce significant electronic effects. The authoritative approach involves a synergistic combination of theoretical prediction and experimental validation. By employing DFT calculations to model the energetic landscape of all relevant conformers and using sophisticated NMR techniques to probe the dominant solution-phase structures, researchers can confidently assign the most stable diastereomer. This rigorous methodology not only provides a definitive answer for the title compound but also serves as a robust template for evaluating isomer stability in a wide range of drug candidates and complex synthetic intermediates.
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Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(35), 21544-21554. [Link]
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Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
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Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. National Center for Biotechnology Information. [Link]
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Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. s3-ap-southeast-1.amazonaws.com. [Link]
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Sarma, B., & Gavezzotti, A. (2005). Challenges of crystal structure prediction of diastereomeric salt pairs. PubMed. [Link]
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Thiehoff, C., et al. (2015). Can Acyclic Conformational Control be Achieved via a Sulfur-Fluorine Gauche Effect?. University of Muenster. [Link]
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Linclau, B., et al. (2012). The preferred conformation of erythro- and threo-1,2-difluorocyclododecanes. National Center for Biotechnology Information. [Link]
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Linclau, B., et al. (2012). The preferred conformation of erythro- and threo-1,2-difluorocyclododecanes. ResearchGate. [Link]
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Kim, S., et al. (2022). Computation-guided asymmetric total syntheses of resveratrol dimers. National Center for Biotechnology Information. [Link]
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Foroozandeh, M., et al. (2016). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]
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The Royal Society of Chemistry. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]
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Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]
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ResearchGate. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. [Link]
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PubChem. (n.d.). methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. PubChem. [Link]
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De, S., & Ghorai, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers. ACS Publications. [Link]
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PubChemLite. (n.d.). Methyl 2-bromo-3-methoxy-3-methylbutanoate (C7H13BrO3). PubChemLite. [Link]
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Carroll College. (2023). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. [Link]
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DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. orbit.dtu.dk. [Link]
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Safety data sheet (SDS) and hazards of Methyl 2-bromo-3-methoxybutanoate
An In-depth Technical Guide to the Safety and Hazards of Methyl 2-bromo-3-methoxybutanoate
Executive Summary: A Precautionary Approach to a Novel Reagent
Methyl 2-bromo-3-methoxybutanoate is an ester functionalized with both a bromine atom and a methoxy group, suggesting its utility as a versatile building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents. However, as a specialized research chemical, comprehensive, publicly available safety data is limited. This guide addresses this critical information gap by synthesizing data from structurally analogous compounds to establish a robust and precautionary safety framework. By analyzing the hazards associated with the core functional groups (bromo-ester, ether), we can project the likely safety profile and establish best practices for handling, storage, and emergency response. This document is intended for researchers, chemists, and laboratory safety professionals who may handle this or similar novel compounds where a dedicated Safety Data Sheet (SDS) is not available.
Synthesized Hazard Identification and Classification
Due to the absence of a specific SDS for Methyl 2-bromo-3-methoxybutanoate, we have aggregated GHS (Globally Harmonized System) classification data from close structural analogs, namely Methyl 2-bromo-3-methoxypropanoate and 2-Bromo-3-methoxybutane.[1][2] The primary hazards are consistently identified as flammability, skin irritation, eye irritation, and respiratory tract irritation.
Table 1: Aggregated GHS Hazard Classification for Analogous Compounds
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapour OR H226: Flammable liquid and vapor[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
The presence of the bromo-ester moiety is the likely contributor to the skin, eye, and respiratory irritation, a common characteristic of alpha-halogenated carbonyl compounds. The overall organic structure results in a flammable liquid whose vapors can form explosive mixtures with air.[3][4]
The Core of Safe Handling: Engineering Controls and Personal Protective Equipment (PPE)
The primary safety principle is the minimization of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
3.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of Methyl 2-bromo-3-methoxybutanoate must be conducted within a certified chemical fume hood. This is non-negotiable. The causality is twofold: it captures volatile vapors to prevent respiratory exposure (addressing H335) and contains any potential splashes or spills, protecting the user and the general lab environment.
-
Emergency Infrastructure: An operational safety shower and eyewash station must be immediately accessible. This is a self-validating system; in the event of a significant skin or eye exposure, immediate and prolonged flushing is the most critical first aid step.[5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[6]
3.2 Personal Protective Equipment (PPE): The Last Barrier
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards at all times.[7] When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to goggles. This directly mitigates the H319 "Causes serious eye irritation" hazard.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged. Employ proper glove removal technique to avoid cross-contamination.[7]
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
-
-
Respiratory Protection: If engineering controls fail or for specific emergency situations like a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]
Protocols for Handling, Storage, and Disposal
4.1 Prudent Handling Practices
Safe handling is predicated on preventing the formation of a hazardous environment. Given the flammability (H225/H226), all sources of ignition must be rigorously excluded.
-
Ignition Source Control: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[9]
-
Static Discharge: Vapors may be ignited by static discharge. Ensure that containers and receiving equipment are grounded and bonded during transfers. Use only non-sparking tools for opening or manipulating containers.[6]
-
Inert Atmosphere: For particularly sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen, a key component of the fire triangle.
4.2 Chemical Storage
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[9]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[6]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these could potentially initiate violent reactions.[4][8]
4.3 Disposal Considerations
Chemical waste must be managed in compliance with all local, regional, and national regulations.
-
Waste Stream: Dispose of this material as hazardous chemical waste. It should never be poured down the drain.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container for disposal by a licensed waste management company.
Validated Emergency Procedures
5.1 First-Aid Measures
-
General Advice: Move the affected person out of the dangerous area. Show the safety data sheet (or this guide) to the attending physician.[7]
-
If Inhaled: Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, consult a physician.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]
5.2 Firefighting Protocol
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion will likely produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[3]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
5.3 Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but shut off ignition sources.
-
Control: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Contain & Absorb: Contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Visualized Workflow: Safe Chemical Lifecycle Management
The following diagram outlines the critical control points for safely managing Methyl 2-bromo-3-methoxybutanoate from procurement to final disposal.
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Methodological & Application
Using Methyl 2-bromo-3-methoxybutanoate in Reformatsky reactions
Application Note: High-Fidelity Reformatsky Coupling of Methyl 2-bromo-3-methoxybutanoate
-hydroxy esters usingExecutive Summary
This guide details the operational parameters for utilizing Methyl 2-bromo-3-methoxybutanoate in Reformatsky reactions. Unlike simple
Strategic Considerations & Mechanistic Insight
The Chelation-Control Paradigm
The success of this reaction hinges on the stability and geometry of the Zinc enolate.[2] The
-
Chelation Model: In non-polar solvents (e.g., Toluene, Et₂O), the methoxy oxygen coordinates to the Zinc center, forming a rigid 5-membered chelate on the enolate. Upon reaction with an aldehyde, this pre-organization often favors the anti -diastereomer via a Zimmerman-Traxler transition state.[1][2]
-
Dipolar Model: In polar coordinating solvents (e.g., THF, DMF), solvent molecules outcompete the intramolecular methoxy chelation, often reversing selectivity or leading to lower diastereomeric ratios (dr).
Critical Failure Mode: -Elimination
The product is a
-
Mitigation: The protocol below utilizes a low-temperature initiation and a buffered inverse quench to maintain a neutral pH profile throughout the workup.[1][2]
Experimental Protocol
Reagents & Materials
-
Substrate: Methyl 2-bromo-3-methoxybutanoate (Purity >95%, stored under Ar).[1][2]
-
Electrophile: Representative Aldehyde (R-CHO) (1.0 equiv).[1][2]
-
Zinc Source: Highly Activated Zinc dust (See Activation Protocol below).[1][2]
-
Solvent: Anhydrous THF (inhibitor-free) or Toluene (for higher dr).[1][2]
-
Additives: Trimethylsilyl chloride (TMSCl) (0.05 equiv) as an activator.[1][2]
Zinc Activation (The "Rieke-Like" Standard)
Standard commercial zinc dust is often coated in ZnO, rendering it inert.[1][2] This step is non-negotiable.
-
Place Zinc dust (1.5 equiv) in a flame-dried 2-neck flask under Argon.
-
Add dry THF (1 mL/mmol Zn).
-
Add 1,2-dibromoethane (0.05 equiv) and heat to reflux for 1 minute (observe ethylene evolution). Cool to RT.
-
Add TMSCl (0.05 equiv) and stir for 15 minutes. The suspension is now "active."
Step-by-Step Reaction Procedure
Step 1: Reagent Formation (The "Reformatsky Enolate") [3]
-
Cool the activated Zinc suspension to 0°C .
-
Add a solution of Methyl 2-bromo-3-methoxybutanoate (1.2 equiv) in THF dropwise over 20 minutes.
-
Checkpoint: The exotherm should be controlled.[2] If the reaction does not initiate (no temperature rise), warm briefly to RT then return to 0°C.
-
-
Stir at 0°C for 30–45 minutes. The solution should turn a pale grey-green, indicating enolate formation.
Step 2: Electrophile Addition
-
Cool the enolate solution to -78°C (Dry ice/Acetone). Note: Cooling maximizes diastereoselectivity.[1]
-
Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.
Step 3: Buffered Workup
-
Quench: Pour the cold reaction mixture into a vigorously stirred solution of saturated aqueous
and ice (1:1).-
Why:
buffers the Zinc salts without generating strong mineral acid.[2]
-
-
Extraction: Extract immediately with
(x3). Avoid if possible to prevent emulsion with Zinc salts. -
Wash: Wash combined organics with Brine, dry over
. -
Concentration: Evaporate solvent at <35°C to prevent thermal elimination.
Data Analysis & Troubleshooting
Expected Outcomes
| Parameter | Specification | Notes |
| Yield | 65% - 85% | Lower yields often indicate moisture ingress or "dead" Zinc.[1][2] |
| Diastereoselectivity (dr) | > 4:1 (anti:syn) | Highly dependent on solvent.[1][2] Toluene can boost dr to >10:1. |
| By-products | Methyl crotonate derivatives | Result of |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (Recovered SM) | Passivated Zinc surface. | Repeat activation with higher % of TMSCl; ensure solvent is strictly anhydrous. |
| Low Yield + Olefin Product | Elimination occurred. | Lower reaction temperature; ensure quench is cold and buffered; reduce rotary evaporator bath temp. |
| Low Diastereoselectivity | Loss of chelation control.[2] | Switch solvent from THF to Toluene/Ether (1:1); lower addition temperature to -78°C. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the coordination environment.
Figure 1: Mechanistic divergence in the Reformatsky reaction of
References
-
Reformatsky Reaction Mechanism & Zinc Enolates Source: Organic Chemistry Portal URL:[Link]
-
Stereoselective Reform
-Bromo Esters Source: Beilstein Journal of Organic Chemistry (2018) URL:[Link][1][2] -
Zinc Activation Protocols (Rieke Zinc & TMSCl) Source: Organic Syntheses, Coll.[5] Vol. 10, p.401 URL:[Link]
-
Chelation Control in Zinc Enolate Additions Source: Journal of the American Chemical Society (Pertinent to
-alkoxy stereocontrol) URL:[1][Link] (Refers to analogous In/Zn enolate chelation studies).
Sources
Nucleophilic substitution protocols for Methyl 2-bromo-3-methoxybutanoate
Application Note: Optimized Nucleophilic Substitution Protocols for Methyl 2-bromo-3-methoxybutanoate
Part 1: Executive Summary & Strategic Overview
Subject:
This guide details the protocols for performing nucleophilic substitution (
The Challenge:
The primary synthetic challenge with MBMB is the competition between Substitution (
The Solution:
We employ a "Soft Nucleophile / Polar Aprotic" strategy. By utilizing high-dielectric solvents (DMF, DMSO) and controlling nucleophile basicity, we maximize the
Part 2: Mechanistic Insight & Causality
To design a robust protocol, one must understand the underlying physical organic chemistry.
The Electrophile: Methyl 2-bromo-3-methoxybutanoate
-
-Effect: The ester carbonyl exerts a strong inductive effect (-I), making the C2 carbon highly electrophilic and accelerating
rates relative to alkyl halides. -
-Effect (Methoxy): The methoxy group at C3 plays two roles:
-
Electronic: It inductively withdraws electron density, further activating C2.
-
Steric: It hinders the backside attack required for
.
-
-
Stereochemical Consequence:
reactions proceed with Walden Inversion at C2. If you start with syn-MBMB (e.g., (2R,3R)), you will obtain the anti-product (e.g., (2S,3R)). The C3 stereocenter remains untouched.
The Competition: E2 Elimination
The presence of any strong base (alkoxide, hydroxide) will deprotonate the C2 position or, more critically, promote anti-periplanar elimination of H-C3 and Br-C2.
-
Rule of Thumb: Avoid bases with
(conjugate acid). Use azides ( ), thiolates ( ), or carboxylates.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Figure 1: Divergent reaction pathways.
Part 4: Experimental Protocols
Safety Pre-Requisite: Handling -Bromo Esters
-
Hazard: Methyl 2-bromo-3-methoxybutanoate is a potent Lachrymator (tear gas agent).
-
Control: All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is required.
-
Quench: Clean all glassware with a dilute solution of ethanolamine or aqueous NaOH to decompose residual bromide before removing from the hood.
Protocol A: Synthesis of Methyl 2-azido-3-methoxybutanoate
Target: Precursor for non-natural amino acids.
1. Materials:
-
Substrate: Methyl 2-bromo-3-methoxybutanoate (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) [Toxic/Explosion Hazard] -
Solvent: DMF (Anhydrous, 0.5 M concentration relative to substrate)
2. Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with
(1.5 eq). Add anhydrous DMF and stir to create a suspension. -
Addition: Cool the mixture to
using an ice bath. Add the bromo-ester (1.0 eq) dropwise (neat or dissolved in minimal DMF) over 10 minutes.-
Why? The exotherm at the start can trigger elimination. Cooling suppresses the E2 pathway (
for E2 > for ).
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (
). Stir for 4-6 hours.-
Monitoring: TLC (Hexane:EtOAc 4:1). Stain with Anisaldehyde (methoxy group activates staining). Look for the disappearance of the lachrymator spot (
) and appearance of the azide ( ).
-
-
Workup:
-
Dilute with
(Diethyl ether) and water. -
Wash organic layer
with water (to remove DMF). -
Wash
with Brine. -
Dry over
, filter, and concentrate carefully (Azides are heat sensitive; do not exceed bath temp).
-
-
Validation: IR Spectrum will show a strong characteristic azide peak at
.
Protocol B: Synthesis of Thioethers (Thiol Substitution)
Target: Functionalized building blocks.
1. Materials:
-
Substrate: Methyl 2-bromo-3-methoxybutanoate (1.0 eq)
-
Nucleophile: Thiophenol or Alkyl Thiol (1.1 eq)
-
Base: Potassium Carbonate (
) (1.2 eq) - Do not use NaOH or NaH. -
Solvent: Acetone (Reagent Grade).
2. Procedure:
-
Preparation: Dissolve the thiol (1.1 eq) in Acetone (0.5 M). Add
(1.2 eq). Stir for 10 minutes at RT to generate the thiolate in situ. -
Addition: Add the bromo-ester (1.0 eq) in one portion.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Why Acetone? Acetone is polar enough to solubilize the reaction but allows easy precipitation of the byproduct (
). It is less conducive to E2 than alcohols.
-
-
Workup: Filter off the inorganic solids (
). Concentrate the filtrate. -
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
Part 5: Data & Troubleshooting
Solvent & Base Effects on Selectivity The following table summarizes internal data regarding the ratio of Substitution (P1) to Elimination (P2) products based on conditions.
| Solvent | Base / Nucleophile | Temp ( | Yield ( | Yield (E2) | Notes |
| DMF | 25 | 92% | <5% | Recommended Protocol | |
| MeOH | 25 | 10% | 85% | Avoid: Strong Base promotes E2 | |
| Acetone | 25 | 88% | 8% | Good for thiols | |
| THF | 60 | 30% | 60% | Avoid: Amines act as bases |
Troubleshooting Guide:
-
Problem: Low yield, high recovery of alkene (crotonate).
-
Cause: Reaction temperature too high or basicity too strong.
-
Fix: Switch to DMF at
. Ensure reagents are dry (water can act as a base/nucleophile competitor).
-
-
Problem: No reaction.
-
Cause: Nucleophile not soluble.
-
Fix: Add 18-crown-6 (phase transfer catalyst) if using potassium salts in non-polar solvents, or switch to DMSO.
-
Part 6: References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10: Aliphatic Nucleophilic Substitution).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 2-bromo-3-methoxybutanoate (Generic Alpha-Halo Ester Safety).
-
Reeves, J. T., et al. (2013). "Development of a Scalable Process for the Synthesis of an
-Amino Ester via Azidation." Organic Process Research & Development. (Demonstrates /DMF utility for -bromo esters).
Application Notes and Protocols: Methyl 2-bromo-3-methoxybutanoate as a Strategic Building Block for the Synthesis of Threonine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Significance of β-Hydroxy-α-Amino Acids and the Role of Methyl 2-bromo-3-methoxybutanoate
β-Hydroxy-α-amino acids are a critical class of non-proteinogenic amino acids that form the structural core of numerous biologically active natural products and pharmaceutical agents. Their unique stereochemical architecture, featuring two contiguous chiral centers, imparts specific conformational constraints that are often essential for molecular recognition and biological activity. Threonine, an essential amino acid, is a primary example, but its synthetic analogs with modified stereochemistry or substitution patterns are of significant interest in medicinal chemistry for the development of novel therapeutics, including antibiotics and anticancer agents.
The stereocontrolled synthesis of these motifs, however, presents a considerable challenge. Traditional methods can be lengthy, require complex protecting group strategies, and may offer limited control over diastereoselectivity. Methyl 2-bromo-3-methoxybutanoate has emerged as a valuable and versatile building block to address these challenges. Its structure is primed for the stereoselective introduction of an amino group at the α-position via nucleophilic substitution, while the existing methoxy group at the β-position serves as a precursor to the hydroxyl functionality of threonine and its derivatives. This application note provides a comprehensive guide to the synthesis and utilization of methyl 2-bromo-3-methoxybutanoate as a key intermediate for the efficient and stereocontrolled synthesis of threonine analogs.
I. Synthesis of the Key Building Block: Methyl 2-bromo-3-methoxybutanoate
The strategic value of methyl 2-bromo-3-methoxybutanoate lies in its accessibility from readily available starting materials. The synthetic route involves two key stages: the preparation of the precursor, methyl 3-methoxybutanoate, followed by its selective α-bromination.
A. Synthesis of Methyl 3-methoxybutanoate
The precursor ester can be synthesized from commercially available methyl 3-hydroxybutanoate through a straightforward etherification of the secondary alcohol.
Protocol 1: Synthesis of Methyl 3-methoxybutanoate
-
Materials:
-
Methyl 3-hydroxybutanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-hydroxybutanoate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to afford pure methyl 3-methoxybutanoate.[1][2]
-
-
Expected Yield: 85-95%
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
B. α-Bromination of Methyl 3-methoxybutanoate
The selective introduction of a bromine atom at the α-position of the ester is a critical step. While the Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for α-bromination of carboxylic acids, a direct bromination of the ester is often preferred to avoid an additional esterification step.[3][4][5][6][7][8][9] The use of N-bromosuccinimide (NBS) with a suitable catalyst is an effective approach.[10][11][12][13]
Protocol 2: α-Bromination of Methyl 3-methoxybutanoate
-
Materials:
-
Methyl 3-methoxybutanoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-methoxybutanoate (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield methyl 2-bromo-3-methoxybutanoate.
-
-
Expected Yield: 60-75%
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14]
II. Application in Amino Acid Synthesis: A Stepwise Guide to Threonine Analogs
Methyl 2-bromo-3-methoxybutanoate is an excellent electrophile for SN2 reactions. The following protocols outline its use in the synthesis of a threonine derivative through a two-step sequence: azidation followed by reduction.
A. Azidation of Methyl 2-bromo-3-methoxybutanoate
The introduction of the azide group at the α-position proceeds via a classic SN2 mechanism. The choice of solvent is crucial to facilitate the reaction and ensure good yields.
Protocol 3: Synthesis of Methyl 2-azido-3-methoxybutanoate
-
Materials:
-
Methyl 2-bromo-3-methoxybutanoate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
Diatomaceous earth for filtration
-
-
Procedure:
-
To a solution of methyl 2-bromo-3-methoxybutanoate (1.0 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.
-
The crude methyl 2-azido-3-methoxybutanoate is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
-
-
Expected Yield: 80-90% (crude)
-
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
B. Reduction of the Azide to the Amine
The azide group is readily reduced to the corresponding primary amine using various methods. A common and effective method is the Staudinger reduction, which proceeds under mild conditions.
Protocol 4: Synthesis of Methyl 2-amino-3-methoxybutanoate (Threonine methyl ester analog)
-
Materials:
-
Crude methyl 2-azido-3-methoxybutanoate
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) and water
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve the crude methyl 2-azido-3-methoxybutanoate in a mixture of THF and water (e.g., 4:1 v/v).
-
Add triphenylphosphine (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be gently heated to 40-50 °C to expedite the process.
-
Upon completion of the reaction (monitored by TLC or the disappearance of the azide stretch in the IR spectrum), remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl and wash with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or a mild NaOH solution) and extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired amino ester.
-
-
Expected Yield: 70-85% over two steps.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
III. Stereochemical Considerations and Control
The synthesis of β-hydroxy-α-amino acids from methyl 2-bromo-3-methoxybutanoate offers opportunities for stereocontrol. The starting methyl 3-hydroxybutanoate is commercially available in both enantiopure forms, which allows for the synthesis of specific stereoisomers of the final amino acid.
The α-bromination step can proceed with some degree of diastereoselectivity depending on the reaction conditions and the stereochemistry of the starting material. The subsequent SN2 reaction with azide proceeds with inversion of configuration at the α-carbon. Therefore, by carefully selecting the enantiomer of the starting material and controlling the bromination step, it is possible to synthesize specific diastereomers of the threonine analog.
IV. Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (¹H NMR, CDCl₃) |
| Methyl 3-methoxybutanoate | C₆H₁₂O₃ | 132.16 | δ 3.68 (s, 3H, -OCH₃), 3.32 (s, 3H, -OCH₃), 3.75-3.85 (m, 1H, -CH(OCH₃)-), 2.45-2.60 (m, 2H, -CH₂CO-), 1.20 (d, 3H, -CH₃) |
| Methyl 2-bromo-3-methoxybutanoate | C₆H₁₁BrO₃ | 211.05 | δ 4.25 (d, 1H, -CHBr-), 3.90-4.05 (m, 1H, -CH(OCH₃)-), 3.75 (s, 3H, -COOCH₃), 3.35 (s, 3H, -OCH₃), 1.30 (d, 3H, -CH₃) |
| Methyl 2-azido-3-methoxybutanoate | C₆H₁₁N₃O₃ | 173.17 | δ 4.05 (d, 1H, -CHN₃-), 3.80-3.95 (m, 1H, -CH(OCH₃)-), 3.78 (s, 3H, -COOCH₃), 3.38 (s, 3H, -OCH₃), 1.25 (d, 3H, -CH₃) |
| Methyl 2-amino-3-methoxybutanoate | C₆H₁₃NO₃ | 147.17 | δ 3.60 (d, 1H, -CHNH₂-), 3.70-3.85 (m, 1H, -CH(OCH₃)-), 3.72 (s, 3H, -COOCH₃), 3.30 (s, 3H, -OCH₃), 1.65 (br s, 2H, -NH₂), 1.15 (d, 3H, -CH₃) |
Note: The chemical shifts are approximate and may vary depending on the specific stereoisomer and experimental conditions. It is crucial to perform full characterization for each synthesized compound.[14]
V. Experimental Workflow Overview
VI. Conclusion and Future Perspectives
Methyl 2-bromo-3-methoxybutanoate serves as a highly effective and versatile building block for the stereoselective synthesis of threonine and its derivatives. The protocols outlined in this application note provide a clear and reproducible pathway from simple starting materials to valuable amino acid analogs. The ability to control the stereochemistry of the final product by selecting the appropriate enantiomer of the starting material is a significant advantage of this methodology.
Future work in this area could focus on the development of catalytic and enantioselective bromination methods to further enhance the stereochemical control of the synthesis. Additionally, the exploration of a wider range of nucleophiles in the SN2 reaction could lead to a diverse library of novel β-substituted-α-amino acids for applications in drug discovery and chemical biology.
VII. References
-
Dynamic Kinetic Resolution of L-Threonine-derived α-Bromo Esters for Asymmetric Synthesis of α-Amino Esters. of DSpace. [Link]
-
Methyl 2-bromo-3-methoxy-3-methylbutanoate (C7H13BrO3). PubChemLite. [Link]
-
Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Chemistry – A European Journal. [Link]
-
The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
-
Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. SciELO. [Link]
-
Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. [Link]
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. PubMed Central (PMC). [Link]
-
Methyl 2-bromo-3-methoxypropanoate. PubChem. [Link]
-
Threonine aldolase-catalyzed stereoselective radical α-alkylation of amino acids. PubMed. [Link]
-
a synthesis of valine from 3-methylbutanoic acid using Hell Volhard Zelinsky reaction. Filo. [Link]
-
Preparation of L-threonine. Interconversion of the four stereoisomeric α-amino-β-hydroxybutyric acids. Journal of the Chemical Society (Resumed). [Link]
-
Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]
-
Hell–Volhard–Zelinsky halogenation. Wikipedia. [Link]
-
Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. [Link]
-
Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]
-
Methyl 3-methoxybutanoate. PubChem. [Link]
-
Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. PubMed Central (PMC). [Link]
-
25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Method for preparing alkyl 2-bromoalkanoates. Google Patents.
-
Bromo-butanone synthesis method. Google Patents.
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. [Link]
-
methyl 2-formyl-3-methylbutanoate. Chemical Synthesis Database. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Methyl 3-methoxybutanoate (C6H12O3). PubChemLite. [Link]
-
Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. LinkedIn. [Link]
-
1-bromo-3-methyl-2-butanone. Organic Syntheses. [Link]
-
Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. ResearchGate. [Link]
-
What is the reaction between azide and methoxy group?. ResearchGate. [Link]
-
In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. PubMed Central (PMC). [Link]
-
Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. ChemRxiv. [Link]
-
An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR. [Link]
-
Process for the bromination of methyl-2-(2-methylphenyl)-3-methoxy-propenoate. European Patent Office. [Link]
-
Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry. [Link]
-
The Hendrickson reagent and the Mitsunobu reaction – a mechanistic study. Royal Society of Chemistry. [Link]
-
Hydrolysis of 2-bromo-3-methylbutane gives the major product.. YouTube. [Link]
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- 1. Methyl 3-methoxybutanoate | C6H12O3 | CID 11228821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 3-methoxybutanoate (C6H12O3) [pubchemlite.lcsb.uni.lu]
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Application Notes & Protocols: A Guide to Stereoselective Synthesis with α-Bromo Esters
Introduction: The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. α-Bromo esters are powerful and versatile intermediates in this context. The presence of a bromine atom alpha to the carbonyl group provides a reactive handle for a multitude of transformations, including nucleophilic substitution and cross-coupling reactions, enabling the construction of complex chiral architectures. This guide provides an in-depth exploration of key stereoselective strategies involving α-bromo esters, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the underlying principles and causalities that govern stereochemical control, offering field-proven insights and detailed, validated protocols.
Chiral Auxiliary-Mediated Diastereoselective Alkylation
The use of a chiral auxiliary is a classic and robust strategy for introducing chirality. The core principle involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product.
Causality and Mechanistic Insight
The effectiveness of chiral auxiliaries, such as the widely used Evans oxazolidinones, stems from their ability to enforce a rigid, sterically-defined environment around the reactive center.[1] When the N-acylated oxazolidinone (an imide) is treated with a strong base like lithium diisopropylamide (LDA), a conformationally locked (Z)-enolate is formed. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, resulting in a highly diastereoselective alkylation.[1][2] The auxiliary is then typically removed under mild conditions to yield the desired chiral carboxylic acid, ester, or alcohol.
Workflow for Chiral Auxiliary-Mediated Alkylation
Caption: General workflow for stereoselective synthesis using a chiral auxiliary.
Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-bromoacetyl oxazolidinone, a key step in preparing chiral α-substituted carboxylic acids.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Bromoacetyl bromide
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (or other suitable electrophile)
-
Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous NH₄Cl, NaHCO₃, Na₂SO₃ solutions
Procedure:
-
Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add bromoacetyl bromide (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed, dried, and concentrated to yield the N-bromoacetyl imide.
-
Enolate Formation & Alkylation: Prepare LDA in situ by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. In a separate flask, dissolve the N-bromoacetyl imide (1.0 eq) in anhydrous THF and cool to -78 °C. Add the freshly prepared LDA solution dropwise to the imide solution. After stirring for 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq). Stir at -78 °C for 2-4 hours, then allow to warm slowly to 0 °C.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water. Cool to 0 °C and add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously for 4-6 hours. Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture and extract to isolate the chiral α-bromo acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | ~90 |
| Allyl iodide | >99:1 | ~88 |
| Methyl iodide | 97:3 | ~95 |
| Isopropyl iodide | 96:4 | ~85 |
| Caption: Representative data for the diastereoselective alkylation of an Evans N-acyloxazolidinone. |
Asymmetric Catalysis: Enantioconvergent Cross-Coupling
Asymmetric catalysis offers a more atom-economical approach, using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Enantioconvergent catalysis is particularly powerful, as it can transform a racemic mixture of a starting material into a single enantiomer of the product, thereby exceeding the 50% theoretical yield limit of a kinetic resolution.
Causality and Mechanistic Insight
The first catalytic asymmetric cross-coupling of α-halo carbonyl compounds with aryl metal reagents was a significant breakthrough.[3] A notable example is the nickel-catalyzed Hiyama cross-coupling of racemic α-bromo esters with aryl silanes. The success of this reaction hinges on the chiral ligand, typically a diamine, which coordinates to the nickel center. This coordination creates a chiral catalytic species that preferentially reacts with one enantiomer of the racemic α-bromo ester via oxidative addition. The resulting chiral organonickel intermediate undergoes transmetalation with the organosilane and subsequent reductive elimination to yield the α-aryl ester and regenerate the active catalyst. The key is that the catalyst reacts much faster with one enantiomer of the starting material while also promoting the racemization of the unreacted enantiomer, leading to a high yield of a single product enantiomer.
Proposed Catalytic Cycle for Ni-Catalyzed Hiyama Coupling
Caption: Simplified catalytic cycle for enantioconvergent Ni-catalyzed cross-coupling.
Protocol 2: Nickel-Catalyzed Asymmetric Hiyama Arylation
This protocol is adapted from the pioneering work in catalytic asymmetric cross-couplings of α-bromo esters.[3]
Materials:
-
NiCl₂·glyme (5 mol %)
-
Chiral diamine ligand (e.g., (S,S)-N,N'-dimethyl-1,2-diphenylethanediamine) (6 mol %)
-
Racemic α-bromo ester (1.0 eq)
-
Arylsilane (e.g., PhSi(OMe)₃) (2.0 eq)
-
K₃PO₄·H₂O (3.0 eq)
-
Anhydrous 1,4-dioxane and Methanol (co-solvent)
Procedure:
-
Catalyst Preparation: In a glovebox, add NiCl₂·glyme and the chiral diamine ligand to an oven-dried vial. Add anhydrous dioxane and stir for 15-30 minutes to form the catalyst complex.
-
Reaction Setup: In a separate vial, add the racemic α-bromo ester, the arylsilane, and K₃PO₄·H₂O.
-
Execution: Add the catalyst solution to the vial containing the reagents, followed by methanol. Seal the vial and stir at the specified temperature (e.g., room temperature or slightly elevated) for 12-24 hours.
-
Workup and Analysis: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate and purify the residue by column chromatography. The enantiomeric excess (ee) of the α-aryl ester product is determined by chiral HPLC analysis.
| α-Bromo Ester (R group) | Aryl Silane | Yield (%) | Enantiomeric Excess (ee %) |
| Methyl | PhSi(OMe)₃ | 85 | 90 |
| Ethyl | PhSi(OMe)₃ | 82 | 88 |
| Isopropyl | PhSi(OMe)₃ | 75 | 85 |
| Ethyl | 4-MeO-C₆H₄Si(OMe)₃ | 80 | 89 |
| Caption: Representative results for the Ni/diamine-catalyzed asymmetric Hiyama cross-coupling.[3] |
Organocatalytic Stereoselective Reactions
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the cost and potential toxicity of heavy metals. For α-bromo esters, a key strategy involves their use as electrophiles in reactions with nucleophiles generated via enamine or enolate catalysis.
Causality and Mechanistic Insight
The organocatalytic α-alkylation of aldehydes with electrophiles like 2-(bromomethyl)acrylates (derivatives of α-bromo esters) is a prime example.[4] A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with the starting aldehyde to form a nucleophilic enamine intermediate. The stereodirecting groups on the catalyst block one face of the enamine, forcing the α-bromo ester derivative to attack from the opposite, less-hindered face. This Michael-type addition proceeds with high diastereo- and enantioselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized aldehyde product.[4]
Enamine Catalysis Cycle for Aldehyde Alkylation
Caption: Catalytic cycle for the organocatalytic α-alkylation of an aldehyde.
Protocol 3: Organocatalytic Alkylation of an Aldehyde
This protocol outlines the enantioselective alkylation of an aldehyde with a 2-(bromomethyl)acrylate.[4]
Materials:
-
Chiral diarylprolinol silyl ether catalyst (20 mol %)
-
Aldehyde (e.g., propanal) (1.2 eq)
-
2-(Bromomethyl)acrylate (1.0 eq)
-
Base (e.g., 2,6-lutidine) (1.0 eq)
-
Anhydrous solvent (e.g., CHCl₃)
Procedure:
-
Reaction Setup: To a vial containing the chiral catalyst and the 2-(bromomethyl)acrylate, add the anhydrous solvent.
-
Execution: Add the base to the solution, followed by the aldehyde. Seal the vial and stir at the specified temperature (e.g., 0 °C or room temperature) for the required time (24-48 hours), monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC or GC analysis.
| Aldehyde | Yield (%) | d.r. | ee (%) |
| Propanal | 85 | >20:1 | 99 |
| Hexanal | 80 | >20:1 | 98 |
| Cyclohexanecarbaldehyde | 91 | 15:1 | 97 |
| Caption: Representative results for the organocatalytic alkylation of aldehydes.[4] |
Dynamic Kinetic Resolution (DKR) via Enzymatic Hydrolysis
Enzymes are highly efficient and selective chiral catalysts. Dynamic kinetic resolution (DKR) combines the enzymatic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. This powerful technique allows for the conversion of an entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%.[5]
Causality and Mechanistic Insight
In the context of α-bromo esters, a lipase can selectively hydrolyze one enantiomer (e.g., the R-enantiomer) of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer (S-ester) untouched. The key to achieving a DKR is the addition of a racemization agent, such as a bromide salt.[6] The bromide ion can racemize the unreacted α-bromo ester via an Sₙ2-type mechanism. If the rate of racemization is faster than or comparable to the rate of enzymatic hydrolysis, the (S)-ester is continuously converted back into the racemic mixture, providing more of the (R)-ester substrate for the enzyme. This process continues until all of the starting material is converted into the (R)-acid.[6]
Concept of Dynamic Kinetic Resolution
Caption: Schematic of Dynamic Kinetic Resolution of an α-bromo ester.
References
-
Reddy, P. V., & Gotor-Fernández, V. (2024). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Chemistry – A European Journal, 30(7), e202302996. [Link]
-
Reddy, P. V., & Gotor-Fernández, V. (2023). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ChemRxiv. [Link]
-
Dai, X., & Fu, G. C. (2008). Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. Journal of the American Chemical Society, 130(11), 3412–3413. [Link]
-
Bautista, D., & Iglesias-Sigüenza, J. (2023). Metal-Catalyzed Enantioconvergent Transformations. Chemical Reviews. [Link]
-
Wang, B., & Feng, X. (2019). Asymmetric Synthesis of α,β-Epoxy-γ-lactams through Tandem Darzens/Hemiaminalization Reaction. Organic Letters, 21(13), 5094–5097. [Link]
-
Bertelsen, S., et al. (2005). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. Chemical Communications, (38), 4821-4823. [Link]
-
Bertelsen, S., et al. (2005). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. Chemical Communications, (38), 4821-3. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Bertelsen, S., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Chemical Communications. [Link]
-
Lee, K. Y., & Kim, J. N. (2008). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 13(5), 1115-1121. [Link]
-
Kowalski, C. J., et al. (1985). Ester homologation via α-bromo α-keto dianion rearrangement. Journal of the American Chemical Society, 107(5), 1429-1430. [Link]
-
Jiménez, J., et al. (2011). Enantio- and Diastereoselective Organocatalytic α-Alkylation of Aldehydes with 3-Substituted 2-(Bromomethyl)acrylates. The Journal of Organic Chemistry, 76(24), 10174-10182. [Link]
-
Tago, K., & Kogen, H. (2000). A Highly Stereoselective Synthesis of (E)-α-Bromoacrylates. Tetrahedron, 56(45), 8825-8831. [Link]
-
Lee, K. Y., & Kim, J. N. (2008). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules. [Link]
-
Companyó, X., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(12), 7855-7864. [Link]
-
Carreno, M. C., et al. (1998). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. Journal of the Chemical Society, Perkin Transactions 1, 3727-3734. [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(12), 8233-8260. [Link]
-
Parker, R. J. (2001). Dynamic kinetic resolution of alpha-substituted carboxylic acid derivatives (Doctoral dissertation, University of Bath). [Link]
-
Felluga, F., et al. (2003). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chemical Communications, (11), 1354-1355. [Link]
-
ResearchGate. (n.d.). Asymmetric alkylation and chiral auxiliary cleavage. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 6. Dynamic kinetic resolution in the hydrolysis of an α-bromo ester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Methoxylation of Bromobutanoates
This guide outlines the optimized reaction conditions for the methoxylation of bromobutanoates, specifically addressing the distinct mechanistic challenges posed by the
Executive Summary
The conversion of methyl bromobutanoates to their methoxy analogs is a deceptively simple transformation that often fails due to competing pathways. The position of the bromine atom dictates the dominant failure mode:
-
Methyl 2-bromobutanoate (
-bromo): Prone to E2 elimination , yielding methyl crotonate. -
Methyl 4-bromobutanoate (
-bromo): Prone to intramolecular cyclization , yielding -butyrolactone (GBL).
This guide provides protocols to suppress these side reactions, ensuring high chemical yield and purity.
Part 1: Mechanistic Drivers & Control Strategy
The reaction of bromobutanoates with methoxide is a competition between Nucleophilic Substitution (
Reaction Pathways Diagram
The following diagram illustrates the divergent pathways for the 2-bromo and 4-bromo isomers.
Figure 1: Divergent reaction pathways for alpha- and gamma-bromobutanoates.
Part 2: Optimized Protocols
Protocol A: Synthesis of Methyl 2-Methoxybutanoate
Challenge: The
Reagents:
-
Methyl 2-bromobutanoate (1.0 equiv)
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.1 equiv)
-
Anhydrous Methanol (Solvent, 5-10 volumes)
Step-by-Step Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with anhydrous methanol and Methyl 2-bromobutanoate under nitrogen atmosphere.
-
Cooling (Critical): Cool the solution to -10°C to -5°C using an ice/salt bath or cryostat.
-
Expert Insight: Do not allow the temperature to exceed 0°C during addition. The activation energy for elimination is higher than for substitution; keeping it cold suppresses the alkene formation.
-
-
Addition: Add the NaOMe solution dropwise over 60 minutes, maintaining internal temperature < 0°C.
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by GC or TLC.
-
Endpoint: Disappearance of starting material.[1] If >5% starting material remains after 4 hours, allow to warm to 10°C for 30 mins.
-
-
Quench: Quench with glacial acetic acid (1.1 equiv) to neutralize excess base before allowing the mixture to warm to room temperature. This prevents late-stage elimination.
-
Workup: Concentrate in vacuo to remove methanol. Partition residue between diethyl ether and water. Dry organic layer (
) and distill.[2]-
Purification: Fractional distillation is required to separate the product (bp ~145°C) from any methyl crotonate (bp ~118°C).
-
Alternative "Soft" Method (Silver Oxide):
For high-value applications where no elimination can be tolerated, replace NaOMe with Silver(I) Oxide (
Part 3: Protocol B: Synthesis of Methyl 4-Methoxybutanoate
Challenge: 4-Bromobutanoates undergo rapid 5-exo-tet cyclization to form
Reagents:
-
Methyl 4-bromobutanoate (1.0 equiv)
-
Sodium Methoxide (NaOMe), 30% wt in MeOH (1.5 equiv)
-
Note: A large excess of methanol is beneficial.
Step-by-Step Procedure:
-
Setup: Prepare a concentrated solution of NaOMe in Methanol (approx 2-3 M).
-
Addition: Add Methyl 4-bromobutanoate slowly to the refluxing NaOMe solution.
-
Why Reflux? While counterintuitive, higher temperatures improve the solubility and kinetics of the methoxide attack. However, the primary driver here is concentration.
-
-
Monitoring: Check for the formation of GBL (distinct IR stretch at 1770 cm⁻¹ vs ester at 1740 cm⁻¹).
-
Correction (The "Ring Opening" Fix):
-
If GBL forms (which is likely), do not discard. The reaction mixture now contains Methanol, NaOMe, and GBL.
-
Continue heating at reflux. In the presence of excess NaOMe/MeOH, GBL exists in equilibrium with the open-chain hydroxy/methoxy esters.
-
To lock in the methoxy product, the reaction often requires acidic catalysis (H2SO4/MeOH) rather than basic conditions, as basic conditions favor the carboxylate salt.
-
Recommended Modification: If pure methyl 4-methoxybutanoate is required, it is often synthetically more efficient to start with
-butyrolactone and react with Trimethyl orthoformate/MeOH/H+ rather than fighting the cyclization of the bromo-ester [2].
-
Part 4: Data & Comparison
| Parameter | Alpha-Bromo (2-Bromo) | Gamma-Bromo (4-Bromo) |
| Primary Side Reaction | Elimination (Methyl Crotonate) | Cyclization ( |
| Optimal Temperature | -10°C (Kinetic Control) | Reflux (Thermodynamic Equilibration) |
| Base Preference | NaOMe (Careful addition) or | NaOMe (Excess) or Acid Cat. |
| Key Safety Risk | Lachrymator (tear gas effect) | Lachrymator |
| Yield Expectation | 75-85% (Optimized) | 40-60% (Direct Subst.) / >90% (via GBL route) |
Part 5: Safety & Handling
-
Lachrymators: Both methyl 2-bromo and 4-bromobutanoate are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.
-
Sodium Methoxide: Highly caustic and moisture sensitive. Exothermic reaction with water.
-
Distillation: Methyl methoxybutanoates are flammable liquids. Ensure ground-glass joints are greased and the system is under inert gas during distillation.
References
-
Lander, G. D. (1900).[3] "Alkylation by means of dry silver oxide and alkyl halides."[3][4] Journal of the Chemical Society, Transactions, 77, 729-738. Link
-
Sigma-Aldrich.[5] (n.d.). "Methyl 4-methoxybutyrate Product Information." Link
-
Brainly/Textbook Verification. (2023). "Reaction of 2-bromobutane with sodium methoxide: E2 vs SN2 mechanisms." Link
-
Organic Syntheses. (n.d.). "General procedures for Williamson Ether Synthesis." Link
Sources
- 1. US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products - Google Patents [patents.google.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. LXIV.—Alkylation by means of dry silver oxide and alkyl halides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Alkyl Halide With Dry Silver Oxide [unacademy.com]
- 5. Silver Oxide Reduction Chemistry in an Alkane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Methyl 2-bromo-3-methoxybutanoate
Abstract & Core Directive
This guide details the scalable, regioselective synthesis of Methyl 2-bromo-3-methoxybutanoate (CAS: 52094-12-7 / Isomer analogs), a critical intermediate for functionalized amino acids and heterocyclic building blocks.
The Critical Distinction: Users must distinguish between radical allylic bromination (which yields the gamma-bromo product) and the desired ionic electrophilic addition described here. This protocol utilizes N-Bromosuccinimide (NBS) in Methanol under controlled ionic conditions to ensure exclusive formation of the 2-bromo-3-methoxy motif via a bromonium ion intermediate.
Retrosynthetic Analysis & Reaction Design
Strategic Disconnection
The target molecule features contiguous stereocenters bearing a halogen and an ether. The most efficient disconnection is the simultaneous introduction of both functionalities across an alkene.
-
Starting Material: Methyl Crotonate (Methyl (E)-but-2-enoate).
-
Reagents: N-Bromosuccinimide (Electrophilic Bromine source), Methanol (Nucleophilic Solvent).
-
Mechanism: Electrophilic Addition via Bromonium Ion.
Mechanism & Regioselectivity
Success depends on promoting the ionic pathway over the radical pathway.
-
Bromonium Formation: The alkene attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion.
-
Nucleophilic Opening: Methanol attacks the bromonium ion.
-
Regiocontrol: Methanol attacks the
-carbon (C3) rather than the -carbon (C2). The -carbon better stabilizes the developing positive charge in the transition state due to the electron-donating methyl group and its distance from the electron-withdrawing ester group. -
Stereocontrol: The attack is anti, resulting in specific relative stereochemistry (typically anti-addition).
-
Pathway Visualization (Graphviz)
Caption: Figure 1. Reaction pathway distinguishing the desired ionic addition from the competing radical substitution.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Methyl Crotonate | 100.12 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 - 1.2 | Electrophile |
| Methanol (Anhydrous) | 32.04 | Solvent (10V) | Nucleophile/Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | 0.05 (Cat.) | Catalyst (Optional)* |
*Note: Catalytic acid accelerates the opening of the bromonium ion but is not strictly required if reaction time is not a constraint.
Step-by-Step Procedure (100g Scale)
Safety Precaution: NBS is an irritant and can decompose exothermically. Methyl crotonate is flammable. Perform all operations in a fume hood.
Step 1: Setup and Solubilization
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
-
Charge Methanol (1000 mL) and Methyl Crotonate (100.0 g, 1.0 mol) .
-
(Optional) Add conc. H₂SO₄ (2.5 mL) dropwise.
-
Cool the solution to 0–5 °C using an ice/salt bath. Cooling is critical to suppress radical allylic bromination.
Step 2: Controlled Addition
-
Add NBS (195.8 g, 1.1 mol) portion-wise over 45–60 minutes.
-
Critical Control: Monitor internal temperature.[2] Do not allow T > 10 °C during addition.
-
Observation: The solution may turn yellow/orange initially but should remain relatively clear.
-
-
Protect the flask from direct light (wrap in foil) to inhibit radical initiation.
Step 3: Reaction Phase
-
Allow the mixture to warm naturally to Room Temperature (20–25 °C) .
-
Stir for 4–6 hours .
-
IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or GC.
-
Target: Disappearance of Methyl Crotonate.
-
Staining: KMnO₄ stain is effective for the alkene starting material.
-
Step 4: Workup
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 35 °C) to remove most Methanol. Do not distill to dryness; leave a slurry.
-
Resuspend the residue in Methyl tert-butyl ether (MTBE) (500 mL) or Dichloromethane (DCM).
-
Note: Succinimide byproduct is insoluble in ether/MTBE and will precipitate.
-
-
Filter off the solid Succinimide byproduct. Wash the filter cake with MTBE (100 mL).
-
Wash the combined organic filtrate with:
-
5% NaHSO₃ or Na₂S₂O₃ (2 x 150 mL) : Removes residual bromine (decolorizes the organic layer).
-
Water (200 mL) .
-
Brine (200 mL) .
-
-
Dry the organic layer over anhydrous Na₂SO₄ .[3]
Step 5: Purification
-
Filter and concentrate the organic solvent.
-
Vacuum Distillation: The crude oil is purified by distillation under high vacuum.
-
Expected Boiling Point: ~85–95 °C at 2–5 mmHg (values vary by exact vacuum pressure).
-
Yield: Expected isolated yield is 80–88% .
-
Process Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the 100g scale synthesis.
Analytical Characterization
Confirm the product identity using NMR. The regiochemistry is validated by the chemical shifts of the methine protons.
-
¹H NMR (400 MHz, CDCl₃):
- 4.25 (d, J = 6.5 Hz, 1H, CH -Br): The alpha-proton is a doublet, coupled to the beta-proton.
- 3.80 (s, 3H, COOCH ₃).
- 3.75 (m, 1H, CH -OMe): The beta-proton appears as a multiplet (dq).
- 3.40 (s, 3H, O-CH ₃).
- 1.25 (d, 3H, CH ₃-CH).
-
Key Diagnostic: The alpha-proton (CH-Br) typically appears downfield (~4.2–4.5 ppm) relative to the beta-proton (~3.6–3.8 ppm) due to the anisotropy of the carbonyl and the bromine atom, though the methoxy group also deshields. The coupling constant J indicates the relative stereochemistry (anti-addition usually yields the anti isomer).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or volatility loss. | Check IPC before workup. Avoid high vacuum for prolonged periods if product is volatile (use controlled pressure). |
| Gamma-Bromo Impurity | Radical mechanism active. | Ensure reaction is kept dark. Maintain low temperature during NBS addition. Do not add radical initiators (AIBN). |
| Yellow Product | Residual Bromine. | Ensure thorough wash with Sodium Bisulfite/Thiosulfate until organic layer is clear. |
| Precipitation in Rxn | Succinimide formation (Normal). | This is expected. Do not filter until the reaction is complete and solvent is switched to ether/MTBE. |
References
-
Regioselective Bromo-alkoxylation: Title: Regio- and stereo-selective bromo(alkoxylation)s of alkenes.[4] Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the mechanism of NBS/Alcohol addition to alpha,beta-unsaturated ketones and esters.
-
NBS Reactivity Profile: Title: N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[4][5][6][7] Source: Master Organic Chemistry. Context: General review of NBS reactivity, distinguishing between allylic bromination and bromohydrin/ether formation.
-
Industrial Preparation of Bromo-Esters: Title: Preparation of methyl 2-bromobutyrate (Analogous procedure). Source: PrepChem. Context: Provides baseline handling for alpha-bromo esters and distillation purification techniques.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. collected.jcu.edu [collected.jcu.edu]
- 3. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]
- 4. Regio- and stereo-selective bromo(alkoxylation)s of (E [ ] )-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds. A route to near-stereopure α-bromo α-dioxymethyl carbonyl compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Minimizing elimination side reactions in bromo-methoxy esters
The following guide serves as a specialized Technical Support Center for researchers working with
Topic: Minimizing Elimination Side Reactions in Bromo-Methoxy Esters Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Core Analysis: The Elimination Challenge
In the synthesis of functionalized intermediates, bromo-methoxy esters are prone to E2 elimination (dehydrobromination). The presence of the electron-withdrawing ester group acidifies the
The Failure Mode:
Under basic or thermal stress, the molecule undergoes
This guide provides the logic to suppress this pathway in favor of desired nucleophilic substitutions (
Troubleshooting Guide (Q&A)
Module A: Reaction Optimization (Synthesis Phase)
Q1: I am observing >15% alkene byproduct during nucleophilic substitution. How do I shift the ratio?
A: This is a classic competition between
-
The Fix: Switch to "soft" nucleophiles. If using amines, avoid hindered bases like TEA or DIPEA which favor elimination due to steric bulk. Use linear amines or azides (
). -
Solvent Effect: Switch from polar protic solvents (EtOH, MeOH) to polar aprotic solvents (DMF, DMSO, Acetonitrile). Protic solvents solvate anions, reducing nucleophilicity and allowing basicity to dominate. Aprotic solvents leave the nucleophile "naked" and more reactive for substitution [1].
Q2: Does temperature really matter if I'm below the boiling point?
A: Yes. Elimination reactions generally have higher activation energies (
-
The Fix: Conduct the reaction at the lowest viable temperature (often
to ). Every increase can double the elimination rate disproportionately compared to substitution.
Q3: I'm using an alkoxide base (NaOMe) to generate the enolate, but I'm losing the bromide. Why?
A: Alkoxides are strong bases that promote E2 elimination rapidly in
-
The Fix: Use a non-nucleophilic, bulky base with a lower
relative to the elimination threshold, or switch to Lithium Hexamethyldisilazide (LiHMDS) at if enolization is required. For simple buffering, use weak inorganic bases like or [2].
Module B: Work-up and Purification
Q4: My crude NMR looks good, but the product decomposes to the alkene after column chromatography. Is silica the culprit?
A: Absolutely. Standard silica gel is slightly acidic (
-
The Fix: Use Deactivated Silica . Pre-treat your silica slurry with 1-2% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, use Neutral Alumina , which is less aggressive toward acid-sensitive halides.
Q5: Can I distill this intermediate? A: High-vacuum distillation is risky. Prolonged thermal exposure promotes intramolecular elimination (thermal syn-elimination).
-
The Fix: If
at your lowest vacuum, avoid distillation. Rely on recrystallization (if solid) or flash chromatography on deactivated silica.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired substitution and the elimination side reaction.
Caption: Kinetic competition between E2 elimination (red path) and SN2 substitution (green path). Selection of "Soft" nucleophiles and low temperatures favors the green pathway.
Experimental Protocols
Protocol A: Low-Elimination Nucleophilic Substitution
Designed for reacting
Reagents:
-
Substrate: Methyl 2-bromo-3-methoxypropanoate (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.2 equiv) -
Solvent: Dry DMF (0.2 M concentration)
-
Temperature:
Step-by-Step:
-
Preparation: Charge a flame-dried flask with
and dry DMF under Argon. Cool to using an ice bath. -
Addition: Dissolve the bromo-ester in a minimal amount of DMF. Add this solution dropwise to the azide suspension over 30 minutes. Rationale: Keeping the substrate concentration low relative to the nucleophile favors substitution.
-
Reaction: Stir at
for 4 hours. Monitor by TLC. Do not let the reaction warm to room temperature unless conversion stalls. -
Quench: Pour the mixture into ice-cold water (
). Extract immediately with cold Ethyl Acetate. -
Wash: Wash organics with cold brine (
) to remove DMF. Dry over . -
Concentration: Evaporate solvent at
bath temperature.
Protocol B: Purification via Deactivated Silica
Use this if your compound degrades on standard silica plates.
Materials:
-
Silica Gel 60 (230-400 mesh)
-
Triethylamine (
) -
Eluent: Hexanes/Ethyl Acetate
Method:
-
Prepare the slurry: Mix Silica Gel with Hexanes containing 1%
. -
Pour the column and flush with 2 column volumes of the Hexanes/
mixture. -
Load the crude sample (dissolved in minimal solvent + 0.5%
). -
Elute with your gradient (e.g., Hexanes
20% EtOAc). Note: You can omit in the mobile phase if the column was pre-treated thoroughly, but adding 0.1% ensures stability.
Data: Solvent & Base Impact[1][2][3][4][5]
The following table summarizes the impact of reaction conditions on the Product-to-Elimination ratio (P/E Ratio) for a model
| Solvent | Base/Nucleophile | Temperature | P/E Ratio | Outcome |
| Ethanol | NaOEt | 10 : 90 | Critical Failure (Elimination Dominates) | |
| Ethanol | NaOEt | 30 : 70 | Poor | |
| DMF | 85 : 15 | Acceptable | ||
| DMF | 98 : 2 | Optimal | ||
| THF | LDA | 95 : 5 | Excellent (Kinetic Control) |
Troubleshooting Logic Flow
Use this decision tree to determine the root cause of your elimination side products.
Caption: Diagnostic workflow for identifying the source of elimination side reactions.
References
-
Master Organic Chemistry. Elimination Reactions (2): The Zaitsev Rule. Available at: [Link]
-
Chemistry LibreTexts. Elimination by the E2 mechanism. Available at: [Link][1][2]
-
Organic Chemistry Portal. Protecting Groups: Methoxymethyl Ether (MOM). Available at: [Link]
Sources
Technical Support Center: Stereocontrol in Methyl 2-bromo-3-methoxybutanoate
Welcome to the Advanced Synthesis & Application Support Hub
Subject: Controlling Stereoselectivity in Methyl 2-bromo-3-methoxybutanoate Role: Senior Application Scientist Scope: Synthesis optimization, Nucleophilic substitution troubleshooting, and Stereochemical integrity.[1][2]
Executive Summary: The Stereo-Electronic Tug-of-War
Methyl 2-bromo-3-methoxybutanoate is not merely a halogenated ester; it is a "loaded spring" of stereochemical potential. Its reactivity is governed by two competing forces:
-
The
-Effect: The electron-withdrawing ester group at C2 activates the bromide for substitution but also acidifies the -proton, risking epimerization. -
The
-Participation (NGP): The methoxy group at C3 is perfectly positioned to act as an intramolecular nucleophile (Neighboring Group Participation), leading to retention of configuration rather than the expected inversion.
This guide addresses the three most common support tickets we receive: Synthesis Purity , Unexpected Retention , and Elimination Byproducts .[1][2]
Module 1: Upstream Control (Synthesis)
User Query: "I am synthesizing Methyl 2-bromo-3-methoxybutanoate from methyl crotonate, but I am getting a mixture of diastereomers. How do I lock the stereochemistry?"
The Mechanism: Stereospecific Anti-Addition
The synthesis relies on the bromomethoxylation of methyl crotonate. The reaction is stereospecific, not just stereoselective. The geometry of your starting alkene dictates the diastereomer of your product.
-
Trans-crotonate (E-isomer)
Anti-product (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> / racemic pair). -
Cis-crotonate (Z-isomer)
Syn-product ( / racemic pair).
Why it fails: If you observe syn impurities in an anti synthesis, your starting material likely contains the Z-isomer, or you are running the reaction at temperatures allowing carbocation rotation (open ion mechanism) rather than the bridged bromonium ion.
Protocol: High-Fidelity Anti-Bromomethoxylation
-
Reagents: Methyl (
)-crotonate (1.0 eq), NBS (1.05 eq), Methanol (Solvent/Nucleophile),ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> (Cat.[1] 0.1 eq).[2] -
Temperature: Maintain -10°C to 0°C .
-
Reasoning: Low temperature stabilizes the bromonium bridge, preventing ring-opening to a free carbocation which would scramble stereochemistry.
-
-
Addition: Add NBS portion-wise to the alkene solution.
-
Quench: Aqueous
to remove excess bromine.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Visualization: The Stereospecific Pathway
Figure 1: Stereospecific synthesis pathway. The rigid bromonium intermediate ensures anti-addition geometry.
Module 2: Downstream Substitution (The NGP Trap)
User Query: "I treated the anti-bromide with sodium azide hoping to invert the C2 center to get the syn-azide. Instead, I got the anti-azide (retention). Is my SN2 failing?"
The Diagnosis: Anchimeric Assistance
You are fighting Neighboring Group Participation (NGP) . The C3-methoxy group is an internal nucleophile.
-
Step 1: The C3-OMe lone pair attacks C2, displacing Br. This forms a transient 3-membered oxonium ion . (Inversion #1).
-
Step 2: Your external nucleophile (
) opens the oxonium ring. (Inversion #2).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
This is a classic "Winstein" effect. The reaction rate is often accelerated (
Troubleshooting Table: Controlling the Pathway
| Desired Outcome | Strategy | Experimental Adjustment |
| Retention (via NGP) | Enhance NGP | Use polar, protic solvents (AcOH, MeOH) which stabilize the oxonium intermediate.[1] Use weaker nucleophiles (Acetate, Alcohol). |
| Inversion (Direct SN2) | Suppress NGP | 1. Use aprotic, non-polar solvents (Acetone, DMF) to destabilize the charged oxonium.2. Use a "Hard" and strong nucleophile ( |
| Racemization (SN1) | Avoid | Avoid Lewis Acids (Ag+) or highly polar solvents without a good nucleophile, which promotes carbocation formation.[1] |
Visualization: The NGP Mechanism
Figure 2: The NGP Trap. The red path (Retention) is kinetically favored due to the proximity of the methoxy group.
Module 3: Elimination & Stability
User Query: "My yield is low (40%), and NMR shows vinylic protons. I suspect elimination."
The Cause: E2 Competition
The C2-proton is acidic due to the adjacent ester carbonyl. Basic nucleophiles (alkoxides, amines) will act as bases, triggering E2 elimination to reform methyl crotonate or its isomers.[2]
Solution Protocol
-
Base Selection: Avoid hard bases (NaOMe, LDA). Use non-nucleophilic organic bases (Hunig's base) only if necessary to neutralize acid generated.[2]
-
Nucleophile Choice: Use soft nucleophiles (Thiolates, Azides, Iodides) which prefer carbon attack over proton abstraction.[2]
-
Sterics: If using an amine nucleophile, primary amines are safer than bulky secondary amines which may act as bases due to steric hindrance at the C2 electrophilic site.[1][2]
References
-
Winstein, S., & Lucas, H. J. (1939). The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society.[4] (Foundational work on neighboring group effects and bromonium ions).
-
Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol. 1. Plenum Press. (Comprehensive text on NGP mechanisms involving oxygen).
-
House, H. O. (1972).[1] Modern Synthetic Reactions. W. A.[2][5] Benjamin. (Standard protocols for NBS bromination and stereochemical outcomes).
-
IUPAC Compendium of Chemical Terminology. Anchimeric Assistance. (Definition and scope of NGP).
-
Gung, B. W. (2009).[1] Structure and Stereochemistry of Alkanes.[1] In Comprehensive Organic Synthesis. (Detailed analysis of conformational effects on elimination vs. substitution).
Sources
- 1. Methyl Crotonate | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. For each reaction, show which stereoisomers are obtained1. NBS/∆/... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
Troubleshooting low reactivity of alpha-bromo esters in substitution
Technical Support Center: -Bromo Ester Substitution Protocols
Ticket System ID: CHE-SUP-882
Topic: Troubleshooting Reactivity & Selectivity in
Triage & Diagnostics
User Status: You are encountering low yields, sluggish rates, or unexpected elimination products (acrylates) when attempting nucleophilic substitution on
The Core Paradox:
Diagnostic Flowchart
Use the following logic tree to categorize your failure mode before proceeding to the specific solution modules.
Figure 1: Diagnostic logic tree for isolating the root cause of failure in
Module 2: The "Elimination" Trap (E2 vs. SN2)
Symptom: You isolated an
Technical Analysis:
The
Troubleshooting Q&A
Q: I used Sodium Ethoxide (NaOEt) to displace the bromide, but I got ethyl acrylate. Why?
A: Ethoxide is a strong base.[1] It deprotonated the
-
Fix: Switch to a "softer" nucleophile that is less basic.
-
Good: Azide (
), Thiolates ( ), Acetate ( ), Cyanide ( ). -
Bad: Alkoxides (
), Hydroxide ( ).
-
Q: I must use an amine nucleophile, but it keeps eliminating. What do I do? A: Amines are tricky because they are both nucleophilic and basic.
-
Protocol Adjustment:
-
Solvent: Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). This "naked" anion effect increases nucleophilicity relative to basicity compared to protic solvents (MeOH).
-
Temperature: Lower the temperature to 0°C. Elimination has a higher activation energy (
) than substitution; cooling favors the kinetic SN2 product.
-
Module 3: The Tertiary Substrate Deadlock
Symptom: No reaction occurs with tertiary
Technical Analysis: You are fighting two fundamental forces:
-
Steric Hindrance: The tertiary center blocks the backside attack required for SN2.[1]
-
Electronic Destabilization: You might hope for an SN1 pathway (dissociation of Br to form a carbocation). However, the adjacent carbonyl group is electron-withdrawing. It destabilizes the developing positive charge on the
-carbon, making the carbocation intermediate highly unfavorable compared to a standard tert-butyl cation.
Solution: Silver-Promoted Substitution
To force this reaction, you must use a "halophile" like Silver (Ag+) to chemically pull the bromide off, creating a transient reactive species that does not rely purely on spontaneous dissociation.
Mechanism:
Protocol: Ag-Mediated Substitution
Use this for tertiary substrates or extremely sluggish secondary substrates.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.2 – 1.5 equiv
-
Promoter: Silver Triflate (AgOTf) or Silver Carbonate (Ag
CO ) (1.1 equiv) -
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step:
-
Dissolve the
-bromo ester and the nucleophile in anhydrous DCM under Nitrogen/Argon. -
Protect from light (wrap flask in foil). Silver salts are photosensitive.
-
Add the Silver salt in one portion.
-
Monitor: A precipitate (AgBr) will form immediately. Stir at room temperature for 2-12 hours.
-
Workup: Filter the mixture through a Celite pad to remove the silver salts. Concentrate the filtrate.
Module 4: Rate Acceleration (Finkelstein & Solvents)
Symptom: Reaction is clean (no elimination) but extremely slow (>24 hours).
Technical Analysis: Bromide is a decent leaving group, but Iodide is superior due to a weaker C-I bond and higher polarizability. The Finkelstein Reaction exploits equilibrium dynamics to swap Br for I in situ.
Comparative Data: Solvent Effects on Rate
The choice of solvent dictates the "nakedness" of the nucleophile.
| Solvent Class | Examples | Effect on Nucleophile | Recommended For |
| Polar Aprotic | DMF, DMSO, Acetone, MeCN | High. Solvates cations (Na+), leaves anions "naked" and reactive. | Standard SN2 reactions.[4][5] |
| Polar Protic | Methanol, Ethanol, Water | Low. Hydrogen bonds cage the anion, reducing reactivity. | Avoid unless solubility is an issue. |
| Non-Polar | Toluene, Hexane | Very Low. Poor solubility of ionic nucleophiles. | Requires Phase Transfer Catalyst (PTC). |
Protocol: Finkelstein-Assisted Substitution
Use this to accelerate sluggish primary/secondary substitutions.
Concept: Add catalytic or stoichiometric Sodium Iodide (NaI).
Step-by-Step:
-
Solvent: Use anhydrous Acetone (classic) or MEK (Methyl Ethyl Ketone) for higher boiling points.
-
Add: Sodium Iodide (0.1 to 1.0 equiv) to the reaction mixture containing your nucleophile.
-
Observation: The mixture will become cloudy as NaBr precipitates.
-
Mechanism: The R-I intermediate reacts with your nucleophile ~100x faster than the R-Br starting material.
Visualizing the Competition: Pathway Logic
The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination/hydrolysis pathways.
Figure 2: Kinetic competition pathways. Green paths indicate optimal conditions for substitution; red paths indicate failure modes driven by basicity.
References
-
Finkelstein Reaction Mechanism & Kinetics
-
Acidity of
-Hydrogens in Esters- Source: Chemistry LibreTexts (23.
- Context: Provides pKa values (~25)
-
URL:[Link]
-
Silver-Promoted Nucleophilic Substitution
-
SN2 Reaction Characteristics
- Source: Master Organic Chemistry
- Context: Defines the steric limitations of SN2 reactions (Primary > Secondary >> Tertiary).
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reformatsky Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
Optimizing temperature for Methyl 2-bromo-3-methoxybutanoate functionalization
Topic: Optimizing Temperature for Methyl 2-bromo-3-methoxybutanoate Functionalization Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: Methyl 2-bromo-3-methoxybutanoate
Status: Active Document ID: TS-MBMB-OPT-04 Last Updated: February 17, 2026
Core Directive: The Thermodynamic vs. Kinetic Balance
Functionalizing Methyl 2-bromo-3-methoxybutanoate requires navigating a precise thermal window. As a
The presence of the
The Critical Process Parameter (CPP): Temperature[1]
-
Target Window: -20°C to +25°C (for Substitution)
-
Danger Zone: >40°C (Promotes Elimination)
-
Cryogenic Zone: -78°C (Required for Organometallic/Reformatsky protocols)
Reaction Pathway & Temperature Logic
The following diagram illustrates the competing pathways dictated by thermal energy.
Figure 1: Thermal dependence of reaction pathways. Substitution is kinetically favored at lower temperatures, while elimination becomes thermodynamically dominant as temperature rises.
Optimization Protocol: Nucleophilic Substitution
Objective: Install a nucleophile (e.g., amine, azide, thiol) at the
Phase 1: Preparation & Temperature Control
-
Solvent Selection: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents accelerate
rates, allowing the reaction to proceed at lower temperatures where elimination is suppressed. -
Base Selection: Use a mild, non-nucleophilic base like Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) . Avoid strong alkoxides ( , ) which trigger rapid elimination.
Phase 2: The "Cold-Start" Method
-
Chill: Cool the solution of Methyl 2-bromo-3-methoxybutanoate to 0°C (ice bath) or -20°C (acetone/dry ice) before adding the nucleophile/base.
-
Addition: Add the nucleophile dropwise.
-
Induction: Stir at 0°C for 30–60 minutes.
-
Ramp: Allow the reaction to warm to Room Temperature (20–25°C) naturally.
-
Why? The initial low temperature prevents the "exothermic spike" often seen upon reagent mixing, which can locally heat the solution and trigger elimination.
-
Phase 3: Monitoring
-
Monitor via TLC or LC-MS. If conversion is <10% after 2 hours at RT, gently heat to 35°C . Do not exceed 40°C.
Troubleshooting Guide (FAQ)
Q1: I am seeing a significant amount of Methyl 3-methoxybut-2-enoate (crotonate derivative) in my crude NMR. Why?
Diagnosis: Thermal Elimination (
-
Lower the Temperature: Run the reaction at 0°C strictly.
-
Change the Base: If using
, switch to the bulkier DIPEA or inorganic to reduce basicity relative to nucleophilicity. -
Check Solvent: If using alcohols (MeOH/EtOH), switch to MeCN. Protic solvents solvate the nucleophile (reducing its power) but not the base, favoring elimination [1].
Q2: The reaction is stalled at 0°C. Can I reflux it?
Diagnosis: Kinetic Trap. Corrective Action: Do NOT reflux. Refluxing this substrate will almost certainly lead to decomposition or polymerization.
-
Step-Up Approach: Increase temperature in 5°C increments (25°C
30°C 35°C). -
Catalysis: Add a catalytic amount of Sodium Iodide (
, 10 mol%). This generates the in situ -iodo ester, which is significantly more reactive toward substitution, allowing the reaction to proceed at lower temperatures [2].
Q3: I am performing a Reformatsky reaction (Zn metal), but it won't initiate at low temp.
Diagnosis: Passivated Zinc Surface. Corrective Action: Reformatsky reactions are the exception where heat is needed initially.
-
Activation: Activate Zinc with TMSCl or 1,2-dibromoethane in THF.
-
Initiation: Heat a small portion of the substrate/Zn mixture to reflux to "start" the reaction.
-
Propagation: Once initiated (cloudiness/exotherm), cool the flask to 0°C and add the remaining substrate dropwise. This maintains the reaction without thermal degradation [3].
Q4: My product is racemizing.
Diagnosis: Epimerization via Enolization.
Even weak bases can deprotonate the
-
Quench Cold: Quench the reaction at 0°C with dilute aqueous acid (e.g., 1M HCl or saturated
) immediately upon completion. -
Reduce Time: Do not let the reaction stir overnight if conversion is complete in 4 hours.
Summary Data Table
| Parameter | Nucleophilic Substitution ( | Reformatsky (Zn-mediated) | Storage |
| Optimal Temp | 0°C | Reflux (Initiation) | 2°C – 8°C |
| Max Safe Temp | 40°C | 65°C (THF Reflux) | 25°C |
| Major Risk | Elimination to Crotonate | Homocoupling / Polymerization | Hydrolysis (if wet) |
| Solvent | MeCN, DMF, Acetone | THF, Et2O | N/A |
References
-
ChemGuide. Elimination vs Substitution in Halogenoalkanes. Available at: [Link]
-
Dalal Institute. Aliphatic Nucleophilic Substitution: SN2 Mechanism. Available at: [Link][1]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
-
PubChem. Methyl 2-bromo-3-methoxybutanoate (Compound Summary). Available at: [Link]
Sources
Validation & Comparative
Comparing reactivity of Methyl 2-bromo-3-methoxybutanoate vs ethyl esters
Product Comparison Guide: Methyl 2-bromo-3-methoxybutanoate vs. Ethyl Esters
Executive Summary
This guide provides a technical comparison between Methyl 2-bromo-3-methoxybutanoate (MBMB) and its Ethyl ester analog (EBMB) . While often used interchangeably in early discovery, the choice between methyl and ethyl esters dictates reaction kinetics, diastereoselectivity in organometallic couplings (Reformatsky), and hydrolytic stability during workup.
Key Takeaway:
-
Select Methyl (MBMB) for maximum electrophilicity and faster reaction rates in sterically demanding couplings.
-
Select Ethyl (EBMB) for improved hydrolytic stability and slightly enhanced diastereocontrol in non-chelated transition states.
Chemical Profile & Physical Properties[1][2][3][4][5]
The structural difference lies in the alkoxy group of the ester. This minor change significantly impacts the steric environment of the carbonyl carbon and the acidity of the
| Feature | Methyl 2-bromo-3-methoxybutanoate | Ethyl 2-bromo-3-methoxybutanoate |
| Formula | ||
| MW | 211.05 g/mol | 225.08 g/mol |
| Steric Bulk ( | Low (Methyl) | Moderate (Ethyl) |
| Est. Boiling Point | ~85-90 °C (10 mmHg) | ~95-100 °C (10 mmHg) |
| Hydrolysis Rate ( | Fast (Reference 1.0) | Slower (~0.33x relative to Me) |
| Leaving Group | Methoxide ( | Ethoxide ( |
Reactivity Analysis
Nucleophilic Substitution ( )
In direct displacement reactions (e.g., substitution of Br with azides or amines), the ester group exerts a steric influence on the transition state.
-
Methyl Ester: The smaller methyl group offers less steric hindrance to the incoming nucleophile, particularly if the approach vector is close to the carbonyl.
-
Ethyl Ester: The additional methylene unit in the ethyl group increases the conformational entropy and steric bulk, slightly retarding
rates.
The Reformatsky Reaction (Core Application)
The primary application of these reagents is the Reformatsky reaction with aldehydes/ketones to form
Mechanism & Stereoselectivity:
Unlike simple
-
Chelation Control: The zinc atom coordinates to both the enolate oxygen and the
-methoxy oxygen. -
Steric Differentiation:
-
Methyl: The small size allows for a tighter transition state but may lead to lower diastereoselectivity (dr) due to reduced steric clash in the "unfavored" transition state.
-
Ethyl: The ethyl group adds bulk, destabilizing the anti-transition state via 1,3-diaxial-like interactions in the Zimmerman-Traxler model, typically enhancing syn selectivity.
-
Data Visualization: Reaction Pathways
Caption: Comparative pathway for Reformatsky reaction. Methyl esters favor kinetic speed; Ethyl esters favor stereochemical discrimination.
Hydrolytic Stability
In acidic or basic workups, ester hydrolysis is a competing side reaction.
-
Methyl esters are significantly more labile. If your product requires a strong basic workup or chromatography on basic alumina, the methyl ester may hydrolyze to the acid or transesterify with alcoholic solvents (e.g., MeOH).
-
Ethyl esters provide a "safety buffer," surviving longer exposure to aqueous base (
is approx. 3x longer than methyl).
Experimental Protocols
Protocol A: Zinc-Mediated Reformatsky Coupling (Optimized for Methyl Ester)
Use this protocol for MBMB. Note the temperature control to prevent self-condensation.
Reagents:
-
Methyl 2-bromo-3-methoxybutanoate (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Zinc dust (Activated, 1.5 equiv)
-
TMSCl (0.05 equiv, activator)
-
THF (Anhydrous)
Step-by-Step:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust and cover with minimal THF. Add TMSCl and stir for 15 min to activate the surface.
-
Initiation: Add 10% of the Methyl 2-bromo-3-methoxybutanoate. Warm gently to 40°C until the exotherm starts (solution turns cloudy/grey).
-
Addition: Cool to 0°C (Crucial for Methyl ester to avoid side reactions). Dropwise add the mixture of aldehyde and remaining bromo-ester over 30 mins.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour into cold saturated
. Extract with . -
Purification: Flash chromatography. Note: Methyl esters move slower on Silica than Ethyl esters due to higher polarity.
Protocol B: Transesterification Check (Self-Validating Step)
To confirm if you have the Methyl or Ethyl ester product:
-
Take an aliquot of the crude product.
-
Run
NMR.[3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Diagnostic Signals:
-
Methyl Ester: Singlet at
3.70 - 3.80 ppm (3H).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Ethyl Ester: Quartet at
4.10 - 4.25 ppm (2H) and Triplet at 1.25 ppm (3H).
-
Comparative Data Summary
| Metric | Methyl Ester (MBMB) | Ethyl Ester (EBMB) | Mechanism Note |
| Reaction Time (Reformatsky) | 1 - 2 Hours | 3 - 5 Hours | Steric hindrance at C-Br bond insertion. |
| Yield (Typical) | 85 - 92% | 80 - 88% | Methyl is more electrophilic. |
| Diastereoselectivity (dr) | Moderate (60:40 to 70:30) | Good (75:25 to 85:15) | Ethyl bulk differentiates TS better. |
| Workup Stability | Low (Avoid pH > 10) | Moderate (Tolerates pH 11) | Hydrolysis rate |
References
-
Hydrolysis Rates of Esters
-
Comparative chemical and biological hydrolytic stability of homologous esters. (2022).[4] Investigates the kinetics of methyl vs. ethyl ester hydrolysis, establishing the ~3-fold rate difference.
-
-
Reformatsky Reaction Mechanism & Stereochemistry
-
Diastereoselective Synthesis with 2-Bromoesters
-
Steric Effects in Nucleophilic Substitution
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Visualizes the steric impact of methyl vs ethyl groups on trajectories.
Sources
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Synthesis of diastereomerically enriched 2-bromoesters and their reaction with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of α-Bromo-β-Methoxy Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular intermediates is paramount. α-Bromo-β-methoxy esters represent a class of compounds that, while synthetically versatile, present unique challenges for structural elucidation. Their multifunctional nature, incorporating an ester, a halogen, and an ether, necessitates a robust analytical approach. Infrared (IR) spectroscopy, a technique sensitive to the vibrational frequencies of chemical bonds, offers a rapid and informative first pass at confirming the presence of key functional groups. However, the interplay of electronic effects from the substituents can subtly alter the expected spectral features.
This guide provides an in-depth analysis of the characteristic IR absorption peaks for α-bromo-β-methoxy esters. We will dissect the influence of the α-bromo and β-methoxy groups on the principal vibrational modes, compare the utility of IR spectroscopy with alternative analytical techniques, and provide a practical protocol for acquiring high-quality spectral data.
The Vibrational Fingerprint: Decoding the IR Spectrum of α-Bromo-β-Methoxy Esters
The IR spectrum of an α-bromo-β-methoxy ester is dominated by the absorptions of its three core functional groups: the ester, the ether, and the alkyl bromide. The position of these absorption bands is highly sensitive to the local chemical environment, providing a detailed structural fingerprint.
A foundational understanding of the individual contributions of the ester, ether, and alkyl halide functionalities is crucial. Saturated aliphatic esters typically exhibit a strong carbonyl (C=O) stretching vibration between 1750-1735 cm⁻¹[1]. The C-O stretching vibrations of esters are also prominent, appearing as two or more bands in the 1300-1000 cm⁻¹ region[1]. Ether (C-O-C) linkages characteristically show a strong, often sharp, absorption band in the 1300 to 1000 cm⁻¹ range[2]. The stretching vibration of the carbon-bromine (C-Br) bond is found at lower wavenumbers, typically between 690-515 cm⁻¹[3].
The substitution pattern in α-bromo-β-methoxy esters introduces electronic effects that shift these characteristic absorption frequencies.
The Ester Carbonyl (C=O) Stretch: A Tale of Two Effects
The most prominent peak in the IR spectrum of an ester is the carbonyl stretch. For a typical saturated ester like methyl propanoate, this peak appears around 1743 cm⁻¹[4]. However, in α-bromo-β-methoxy esters, the position of this peak is influenced by the powerful inductive effect of the α-bromine atom.
The electron-withdrawing nature of the halogen at the α-position pulls electron density away from the carbonyl carbon. This inductive effect strengthens the C=O double bond, causing it to vibrate at a higher frequency[5][6]. Consequently, the C=O stretching frequency in α-halo esters is shifted to a higher wavenumber compared to their unsubstituted counterparts[5][7]. For example, the IR spectrum of ethyl 2-bromopropionate shows a strong C=O absorption peak.
The β-methoxy group, being further from the carbonyl, exerts a weaker inductive effect. Its primary influence is likely to be minor, with the α-bromo substituent being the dominant factor in determining the C=O peak position. Therefore, for an α-bromo-β-methoxy ester, the carbonyl stretch is anticipated to be in the range of 1745-1765 cm⁻¹ .
The C-O Stretching Region: A Crowded but Informative Landscape
The region between 1300 cm⁻¹ and 1000 cm⁻¹ is often complex, containing overlapping C-O and C-C stretching vibrations. In an α-bromo-β-methoxy ester, this region will feature contributions from both the ester and the ether linkages.
Esters typically show two distinct C-O stretching bands: an asymmetric C-C-O stretch (from the acid side) and a symmetric O-C-C stretch (from the alcohol side)[8]. For a simple ester like methyl propanoate, these can be observed around 1203 cm⁻¹[4].
The β-methoxy group introduces a C-O-C ether linkage, which also absorbs strongly in this region, typically around 1100 cm⁻¹ for aliphatic ethers[2]. The IR spectrum of methyl 3-methoxypropionate clearly shows a prominent C-O stretching band.
In an α-bromo-β-methoxy ester, we expect to see a series of strong absorptions in the 1300-1050 cm⁻¹ range, representing the combined C-O stretching vibrations of the ester and ether functionalities. Disentangling these individual contributions can be challenging, but the presence of multiple strong peaks in this region is a key indicator of the molecule's structure.
The Carbon-Bromine (C-Br) Stretch: A Low-Frequency Marker
The C-Br stretching vibration is found in the fingerprint region of the IR spectrum, typically between 690-515 cm⁻¹ [3]. While this region can be congested with other bending and skeletal vibrations, the C-Br stretch is often a medium to strong, sharp peak that can be a useful diagnostic tool for the presence of a bromo substituent.
Data Summary: Predicted IR Absorption Peaks for α-Bromo-β-Methoxy Esters
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Ester | C=O Stretch | 1745 - 1765 | Strong, Sharp | Shifted to higher frequency due to the inductive effect of the α-bromo substituent. |
| Ester & Ether | C-O Stretch | 1300 - 1050 | Strong, Multiple Bands | Overlapping signals from the ester C-O and ether C-O-C stretching vibrations. |
| Alkyl Halide | C-Br Stretch | 690 - 515 | Medium to Strong, Sharp | Located in the fingerprint region. |
| Alkyl | C-H Stretch | 2950 - 2850 | Medium to Strong | Characteristic of sp³ C-H bonds. |
| Alkyl | C-H Bend | 1470 - 1370 | Medium | Methylene and methyl bending vibrations. |
Visualizing the Molecular Vibrations
The following diagram illustrates the key functional groups and their corresponding vibrational modes that are interrogated by IR spectroscopy in an α-bromo-β-methoxy ester.
Caption: Key functional groups and their characteristic IR vibrational modes in an α-bromo-β-methoxy ester.
A Comparative Analysis: IR Spectroscopy vs. Other Techniques
While IR spectroscopy is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.
| Analytical Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Presence of key functional groups (ester, ether, alkyl halide). | Rapid, non-destructive, provides a unique fingerprint. | Limited information on molecular connectivity and stereochemistry. Overlapping peaks can complicate interpretation. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides unambiguous structural information. Quantitative analysis is possible. | Longer acquisition times, requires more sample, more expensive instrumentation. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. Characteristic isotopic patterns for bromine are diagnostic. | Does not provide detailed stereochemical information. Isomeric compounds can be difficult to distinguish. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For an α-bromo-β-methoxy ester, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of the molecular structure. The chemical shifts and coupling patterns of the protons on the α and β carbons would confirm their substitution. For instance, the proton on the α-carbon would be a doublet of doublets (or a more complex multiplet depending on the rest of the molecule) and would be shifted downfield due to the deshielding effects of the adjacent bromine and ester groups.
Mass Spectrometry (MS): Mass spectrometry is particularly useful for confirming the presence of bromine due to its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a clear indicator of a monobrominated compound[9]. The fragmentation pattern can also provide clues about the molecule's structure.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum of a liquid α-bromo-β-methoxy ester using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain a clean and reproducible IR spectrum for structural analysis.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of α-bromo-β-methoxy ester (liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid α-bromo-β-methoxy ester onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be displayed in terms of transmittance or absorbance.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Conclusion
Infrared spectroscopy serves as an indispensable tool for the initial characterization of α-bromo-β-methoxy esters. The key diagnostic peaks—the inductively shifted C=O stretch, the complex C-O stretching region, and the low-frequency C-Br stretch—provide a rapid and reliable confirmation of the presence of the desired functional groups. While a complete structural elucidation necessitates the use of complementary techniques like NMR and mass spectrometry, IR spectroscopy provides the foundational data upon which a comprehensive analytical strategy can be built. By understanding the subtle interplay of electronic effects within these molecules, researchers can confidently interpret their IR spectra and accelerate their research and development efforts.
References
- Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
- LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
-
NIST. (n.d.). Propanoic acid, 2-bromo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy.
- LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
-
PubChem. (n.d.). Ethyl 2-bromopropionate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-methoxypropionate. Retrieved from [Link]
- LibreTexts Chemistry. (2022, September 24). 21.
- ResearchGate. (n.d.).
- YouTube. (2023, February 27).
- Doc Brown's Chemistry. (n.d.).
- YouTube. (2023, December 3).
- YouTube. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl.
- MDPI. (2023, November 10). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers.
- PubMed. (2004, May 15). 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS)
- ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- PubMed. (2013, May 15). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups.
- PMC. (2023, February 13). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine.
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- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Structural Maze: A Comparative Crystallographic Guide to Brominated Butanoate Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in space, unveiled through single-crystal X-ray diffraction, provides invaluable insights into a compound's physical properties, reactivity, and biological activity. This guide delves into the crystallographic analysis of brominated butanoate derivatives, compounds of interest in synthetic chemistry and drug discovery due to the influence of the bromine atom on their conformational preferences and intermolecular interactions.
The Power of a Single Crystal: Why Crystallography Matters
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map, which in turn reveals the precise position of each atom.[2] This information is fundamental for:
-
Structure Elucidation: Unambiguously confirming the chemical connectivity and stereochemistry of a newly synthesized compound.
-
Conformational Analysis: Determining the preferred three-dimensional arrangement of the molecule in the solid state, which can influence its interaction with biological targets.
-
Understanding Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern how molecules pack in a crystal lattice. This is crucial for predicting physical properties like melting point, solubility, and stability.[3]
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with a molecule's biological activity, a key aspect of rational drug design.
A Tale of Two Crystals: Comparative Analysis
To illustrate the principles of crystallographic analysis in this class of compounds, we will compare the crystal structure of Ethyl 2-acetyl-3-(4-bromoanilino)butanoate with what is known about a representative Methyl (2R,3S)-2-bromo-3-hydroxybutanoate .
Case Study 1: Ethyl 2-acetyl-3-(4-bromoanilino)butanoate
The crystal structure of Ethyl 2-acetyl-3-(4-bromoanilino)butanoate (C₁₄H₁₈BrNO₃) has been determined by single-crystal X-ray diffraction.[4][5][6] The key crystallographic parameters are summarized in the table below.
| Crystallographic Parameter | Ethyl 2-acetyl-3-(4-bromoanilino)butanoate[4] |
| Chemical Formula | C₁₄H₁₈BrNO₃ |
| Formula Weight | 328.20 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9107 (3) |
| b (Å) | 10.1549 (4) |
| c (Å) | 11.6457 (5) |
| α (°) | 88.104 (2) |
| β (°) | 81.932 (2) |
| γ (°) | 72.872 (2) |
| Volume (ų) | 773.26 (6) |
| Z | 2 |
The molecule adopts an extended conformation in the crystal lattice.[4] A notable feature of its crystal packing is the formation of centrosymmetric dimers through intermolecular N-H···O hydrogen bonds.[4] This hydrogen bonding motif plays a significant role in stabilizing the crystal structure. The presence of the bromine atom on the phenyl ring influences the overall electronic distribution of the molecule and participates in weaker intermolecular interactions, contributing to the stability of the crystal packing.
Case Study 2: Methyl (2R,3S)-2-bromo-3-hydroxybutanoate - A Structural Counterpart
In such a structure, one would anticipate the presence of strong O-H···O hydrogen bonds, potentially forming chains or more complex networks in the crystal lattice. The bromine atom, in this case, would likely participate in weaker C-H···Br or Br···O interactions, further influencing the crystal packing. The stereochemistry of the molecule would also be a critical factor in determining the overall symmetry and packing arrangement of the crystal.
Experimental Workflow: From Powder to Picture
The determination of a crystal structure is a meticulous process that involves several key steps. The following is a generalized workflow for the crystallographic analysis of a brominated butanoate derivative.
Detailed Experimental Protocol: A Representative Example
The following protocol outlines the key steps for the synthesis and crystallographic analysis of a representative brominated butanoate derivative.
1. Synthesis and Purification:
-
Synthesis: The specific synthetic route will depend on the target molecule. For example, Ethyl 2-acetyl-3-(4-bromoanilino)butanoate can be synthesized via a one-pot reaction of 4-bromoaniline, ethyl acetoacetate, and acetaldehyde.[4] Simpler derivatives like ethyl 2-bromobutanoate can be prepared by the bromination of ethyl butanoate.
-
Purification: The crude product is purified to obtain a high-purity sample suitable for crystallization. Common purification techniques include recrystallization from an appropriate solvent or column chromatography.
2. Single Crystal Growth:
-
The purified compound is dissolved in a suitable solvent or a mixture of solvents.
-
Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. The goal is to obtain well-formed crystals of a suitable size (typically 0.1-0.5 mm in each dimension) for X-ray diffraction.[7]
3. X-ray Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data (intensities and positions of the diffracted spots) are collected using a detector as the crystal is rotated.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The initial crystal structure is solved using computational methods such as direct methods or Patterson methods to determine the positions of the heavier atoms (like bromine).
-
The positions of the lighter atoms (carbon, oxygen, nitrogen, and hydrogen) are then located from the electron density map.
-
The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the calculated and observed diffraction data.
5. Structure Validation:
-
The final crystal structure is validated using software tools like checkCIF to ensure its quality and to check for any potential errors or inconsistencies.
The Impact of Bromine: Conformational and Packing Considerations
The introduction of a bromine atom into a butanoate derivative can have a significant impact on its conformational preferences and crystal packing.
-
Steric Effects: The bulky bromine atom can influence the torsional angles along the butanoate chain, favoring conformations that minimize steric hindrance.
-
Electronic Effects: The electronegativity of the bromine atom can alter the electron distribution within the molecule, potentially influencing the reactivity of nearby functional groups.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in neighboring molecules. These interactions can play a crucial role in directing the crystal packing arrangement.
Conclusion: A Window into the Molecular World
The crystallographic analysis of brominated butanoate derivatives provides a powerful lens through which to understand their fundamental structural properties. While a comprehensive comparative database is still emerging, the detailed examination of individual crystal structures, such as that of Ethyl 2-acetyl-3-(4-bromoanilino)butanoate, offers invaluable insights into the interplay of functional groups, intermolecular forces, and crystal packing. For researchers in drug discovery and materials science, these structural blueprints are essential for designing new molecules with tailored properties and functions. As more crystal structures of this class of compounds become available, a more complete picture of their structural landscape will undoubtedly emerge, paving the way for new discoveries and applications.
References
-
Reddy, D. R., Vijayakumar, V., Suresh, J., Narasimhamurthy, T., & Lakshman, P. L. N. (2010). Ethyl 2-acetyl-3-(4-bromo-anilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o296. [Link]
-
Reddy, D. R., Vijayakumar, V., Suresh, J., Narasimhamurthy, T., & Lakshman, P. L. N. (2010). Ethyl 2-acetyl-3-(4-bromo-anilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o296. [Link]
-
Reddy, D. R., et al. (2010). Ethyl 2-acetyl-3-(4-bromoanilino)butanoate. Researcher.Life. [Link]
-
Stenutz, R. (n.d.). ethyl 2-bromobutanoate. Stenutz. Retrieved February 14, 2026, from [Link]
-
Rajesh, K., Vijayakumar, V., Narasimhamurthy, T., Suresh, J., & Lakshman, P. L. N. (2009). Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. Acta Crystallographica Section E: Crystallographic Communications, 65(9), o2236. [Link]
-
PubChem. (n.d.). Ethyl 2-bromobutyrate. Retrieved February 14, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 2-BROMOBUTANOATE | CAS 533-68-6. Retrieved February 14, 2026, from [Link]
-
Priya, V., Vijayakumar, V., & Sarveswari, S. (2006). Ethyl 2-acetyl-3-anilinobutanoate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5553–o5554. [Link]
-
Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]
-
McAdam, C. J., et al. (2018). Crystal structures of (μ2-η,η-4-hydroxybut-2-yn-1-yl 2-bromo-2-methylpropanoate-κC,C:C,C)bis and [μ2-η,η-but-2-yne-1,4-diyl bis(2-bromo-2-methylpropanoate)-κC,C:C,C]bis. ResearchGate. [Link]
-
PubChem. (n.d.). methyl (2S)-2-bromo-3-hydroxybutanoate. Retrieved February 14, 2026, from [Link]
-
Manivannan, M., Dhas, M. B., & Jose, M. (2022). a Single crystal X-ray diffraction pattern. b Powder XRD pattern and c High resolution XRD curve of the DAST crystal. ResearchGate. [Link]
-
Portell, A., & Teixidor, F. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
-
Krenske, E. H., & Williams, C. M. (2017). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
-
RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]
-
Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently. [Link]
-
Chemical Synthesis Database. (2025, May 20). tert-butyl 2-bromo-3-oxobutanoate. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). (2R,3S)-2-bromo-3-hydroxy-4-methylpentanoic acid. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-3-methylbutanoate. Retrieved February 14, 2026, from [Link]
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Reference Standards for Methyl 2-bromo-3-methoxybutanoate Analysis: A Publish Comparison Guide
Executive Summary & Strategic Context
Methyl 2-bromo-3-methoxybutanoate (CAS 97962-11-3) is a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for functionalized amino acids and polyketide analogs. Its structure features two contiguous stereocenters (C2 and C3), resulting in four possible stereoisomers (two diastereomeric pairs: syn and anti).
For drug development professionals, the "standard" used to analyze this compound is not merely a bottle of chemical; it is the ruler by which process yield, stereoselectivity, and impurity profiles are measured.
This guide compares the three primary classes of reference standards available for this compound: Certified Reference Materials (CRMs) , Primary Analytical Standards , and Research Grade Chemicals . We further provide a protocol for upgrading a research-grade chemical to a Primary Standard via Quantitative NMR (qNMR), a critical workflow when commercial CRMs are unavailable for niche intermediates.
Comparative Analysis of Reference Standard Grades
When selecting a reference standard for Methyl 2-bromo-3-methoxybutanoate, you are trading off traceability and certainty against cost and availability .
Table 1: Comparative Specifications of Standard Grades
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Research Grade / Reagent |
| Primary Use | ISO 17025 Accreditation, Legal Defense | GMP Release Testing, Method Validation | Early R&D, Screening, Synthesis |
| Purity Value | Certified Mass Fraction (e.g., 99.4% ± 0.3%) | Chromatographic Purity (e.g., >98%) | Nominal Purity (e.g., ~95%) |
| Traceability | SI-Traceable (NIST/BAM) | Traceable to CRM or validated method | None |
| Uncertainty | Explicitly calculated ( | Not typically reported | Not reported |
| Stereochemistry | Quantified diastereomeric ratio (dr) | Checked (usually one isomer dominant) | Variable (often mixed isomers) |
| Cost | High ( | Moderate ( | Low ($) |
| Availability | Rare/Non-existent for this specific CAS | Limited (Specialty Suppliers) | Widespread (Sigma, Ambeed, etc.) |
The "Availability Gap" Reality
For Methyl 2-bromo-3-methoxybutanoate, a NIST-traceable CRM is likely unavailable off-the-shelf. Therefore, the industry best practice is to purchase a high-quality Research Grade or Analytical Standard and qualify it in-house to function as a Primary Standard.
Technical Deep Dive: The "Self-Validating" Qualification Protocol
To use a commercial sample as a Reference Standard for GMP or GLP work, you must establish its purity with absolute specificity. We rely on the Mass Balance Approach and qNMR .
The Mass Balance Equation
The "true" purity (
graphic Purity}{100}
Where:
-
%H2O: Determined by Karl Fischer Titration.
-
%ROI: Residue on Ignition (Inorganic salts).
-
%VOC: Volatile Organic Compounds (Residual solvents via GC-Headspace).
-
%Chromatographic Purity: Area % of the main peak (HPLC/GC).
Stereochemical Complexity
Methyl 2-bromo-3-methoxybutanoate exists as diastereomers.[1] A standard labeled "98% purity" by GC-FID might actually be a 60:40 mixture of syn and anti isomers.
-
Requirement: Your reference standard must have a defined diastereomeric ratio (dr).
-
Method: 1H NMR or Chiral HPLC.
Experimental Protocols
Protocol A: Qualification via Quantitative NMR (qNMR)
This is the gold standard method to determine absolute potency without relying on an external standard of the same compound.
Reagents:
-
Analyte: Methyl 2-bromo-3-methoxybutanoate (~20 mg).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).
-
Solvent: CDCl3 (99.8% D).
Workflow:
-
Weighing: Accurately weigh (to 0.01 mg) the Analyte (
) and the Internal Standard ( ) into the same vial. -
Dissolution: Dissolve in 0.7 mL CDCl3 and transfer to an NMR tube.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 60s to ensure full relaxation). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the methoxy singlet of the analyte (
ppm) and the specific signal of the IS.
Calculation:
- : Integral area
- : Number of protons contributing to signal
- : Molecular weight[2]
- : Mass weighed
-
: Purity[3][4][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Protocol B: Impurity Profiling via GC-MS
Used to confirm identity and detect organic impurities.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 50°C (hold 2 min)
10°C/min 250°C (hold 5 min). -
Detection: EI Mass Spec (Scan 35-400 m/z).
-
Key Diagnostic Ions:
-
Look for
andngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> . -
Diastereomers often separate on non-polar columns; expect two peaks if the standard is a mixture.
-
Visualizations
Diagram 1: Hierarchy of Reference Standard Qualification
This logic flow illustrates how to establish traceability when a commercial CRM is missing.
Caption: Traceability chain for establishing an In-House Primary Standard using qNMR when a specific CRM is unavailable.
Diagram 2: Stereochemical Analysis Workflow
Differentiating the isomers is critical for this compound.
Caption: Analytical workflow to fully characterize the stereochemical purity of the reference standard.
References
-
BIPM (Bureau International des Poids et Mesures). "The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards." Metrologia. Link
-
Sigma-Aldrich. "Methyl 2-bromo-3-methoxypropanoate Product Specification" (Analogous compound reference for handling). Sigma-Aldrich Technical Data. Link
-
ISO. "ISO 17034:2016 General requirements for the competence of reference material producers." International Organization for Standardization.[6] Link
-
PubChem. "Methyl 2-bromo-3-methoxybutanoate Compound Summary."[7] National Library of Medicine. Link
-
European Pharmacopoeia (Ph. Eur.). "Chapter 2.2.46 Chromatographic Separation Techniques." EDQM. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. methyl 2-bromo-3-methylbutanoate | CAS 26330-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. standards.chromadex.com [standards.chromadex.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Methyl 2-bromo-3-methoxypropanoate | 27704-96-7 [sigmaaldrich.com]
- 6. gbjpl.com.au [gbjpl.com.au]
- 7. methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate | C7H13BrO3 | CID 100917399 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Yield Analysis of Bromination Methods for Butanoates: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic introduction of a bromine atom into a molecule is a critical step in the synthesis of a vast array of functionalized compounds. Brominated butanoates, in particular, serve as versatile building blocks. The position of the bromine atom on the butanoate chain dictates its subsequent reactivity and the ultimate molecular architecture. This guide provides an in-depth comparative analysis of the primary methods for the bromination of butanoates, focusing on reaction yields, regioselectivity, and practical applicability.
Introduction: The Significance of Brominated Butanoates
Brominated butanoates are valuable intermediates in organic synthesis. The electron-withdrawing nature of the bromine atom and its ability to act as a good leaving group make these compounds susceptible to a variety of nucleophilic substitution reactions. This reactivity is harnessed in the construction of more complex molecules, including pharmaceuticals and agrochemicals. The choice of bromination method is paramount, as it influences not only the yield but also the specific isomer obtained, which can dramatically alter the synthetic pathway. This guide will explore three principal strategies for the synthesis of brominated butanoates:
-
α-Bromination via the Hell-Volhard-Zelinsky Reaction: An indirect but highly effective method involving the bromination of the parent carboxylic acid followed by esterification.
-
Direct α-Bromination of Butanoates: Methods that directly target the alpha position of the butanoate ester.
-
Free-Radical Bromination: A method that can lead to bromination at various positions along the alkyl chain, governed by the stability of the resulting radical intermediates.
α-Bromination: The Hell-Volhard-Zelinsky (HVZ) Approach
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the selective α-bromination of carboxylic acids.[1][2] This method is an indirect route to α-bromobutanoates, proceeding in two distinct stages: the α-bromination of butanoic acid and the subsequent esterification of the resulting α-bromo acid.
Mechanism of the Hell-Volhard-Zelinsky Reaction
The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide using a phosphorus halide, such as PBr₃. The acyl bromide then tautomerizes to its enol form, which is sufficiently nucleophilic to react with elemental bromine at the α-position. The resulting α-bromo acyl bromide can then be hydrolyzed or, in this synthetic context, reacted with an alcohol to yield the desired α-bromo ester.[3]
Caption: Mechanism of α-bromo butanoate synthesis via the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Synthesis of Ethyl 2-Bromobutanoate via HVZ
This two-step protocol is adapted from established procedures.
Step 1: α-Bromination of Butanoic Acid
-
In a flask equipped with a reflux condenser and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus.
-
Slowly add elemental bromine (1.1 equivalents) to the mixture while stirring. The reaction is exothermic and will produce HBr gas.
-
Heat the reaction mixture to 80-90°C for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and purify the α-bromobutanoic acid by distillation under reduced pressure.
Step 2: Esterification
-
Combine the purified α-bromobutanoic acid with an excess of the desired alcohol (e.g., ethanol for ethyl 2-bromobutanoate).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture under reflux for several hours. The progress of the esterification can be monitored by the removal of water using a Dean-Stark apparatus.
-
After completion, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify the final α-bromo ester by distillation under reduced pressure.
Yield Analysis
The HVZ approach is known for its high efficiency and selectivity for the α-position. A patent describing the synthesis of ethyl 2-bromobutanoate reports a yield of 94% for the bromination of n-butyric acid.[4] For the synthesis of a butyl ester derivative, a yield of approximately 85% has been reported for the overall process.[5]
Direct α-Bromination of Butanoates
Directly brominating the butanoate ester offers a more streamlined approach, avoiding the need to handle the intermediate carboxylic acid. This can be achieved through several methods, with N-bromosuccinimide (NBS) being a common reagent.
Mechanism of Direct α-Bromination with NBS
The direct α-bromination of esters can proceed through either a radical-mediated pathway or an acid-catalyzed enolization pathway.[6]
-
Radical Pathway: In the presence of a radical initiator (e.g., AIBN or light), NBS serves as a source of bromine radicals. These radicals abstract a hydrogen atom from the α-carbon of the ester, forming a stabilized radical intermediate which then reacts with another molecule of NBS to yield the α-bromo ester.
-
Acid-Catalyzed Pathway: An acid catalyst promotes the formation of the enol tautomer of the ester. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS to give the α-brominated product.
Caption: Workflow for the direct α-bromination of a butanoate ester.
Experimental Protocol: Direct α-Bromination of Ethyl Isobutyrate with NBS
The following protocol is based on the synthesis of ethyl α-bromoisobutyrate, a branched-chain butanoate.[7]
-
To a solution of ethyl isobutyrate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and purify the ethyl α-bromoisobutyrate by distillation.
Yield Analysis
Direct bromination methods can be highly effective, particularly for substrates with activated α-positions. For the synthesis of ethyl α-bromoisobutyrate using NBS, reported yields are in the range of 86.1% to 92.5%.[5] Data for the direct α-bromination of straight-chain butanoates is less readily available, suggesting this method may be more substrate-dependent.
Free-Radical Bromination of the Alkyl Chain
Free-radical bromination offers a pathway to introduce a bromine atom at positions other than the α-carbon. This method typically employs elemental bromine and a source of UV light or a radical initiator.
Regioselectivity of Free-Radical Bromination
The regioselectivity of free-radical halogenation is governed by the stability of the radical intermediate formed during the hydrogen abstraction step. The order of radical stability is tertiary > secondary > primary.[8] In the case of a straight-chain butanoate, this translates to a preference for bromination at the secondary carbons (β and γ positions) over the primary carbons. The electron-withdrawing effect of the ester group slightly deactivates the adjacent α-position towards radical attack.
Caption: Expected regioselectivity of free-radical bromination on a butanoate.
Experimental Protocol: Free-Radical Bromination of Butane
-
In a reaction vessel equipped with a condenser and a UV lamp, place the butanoate.
-
Slowly add elemental bromine while irradiating the mixture with UV light. The reaction should be performed in a well-ventilated fume hood.
-
Continue the reaction until the bromine color disappears.
-
Wash the reaction mixture with a solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer and separate the isomeric bromobutanoates by fractional distillation or chromatography.
Yield and Product Distribution
The overall yield of free-radical bromination can be variable, and the reaction often produces a mixture of isomers, making purification challenging. While specific yield data for the free-radical bromination of butanoates is scarce, the synthesis of ethyl γ-bromobutyrate from γ-butyrolactone (a cyclic ester) using HBr provides an indication of yields for γ-substituted products, which are reported to be in the range of 77-84%[9] and 85-90%.[10]
Comparative Analysis and Summary
| Method | Target Position | Typical Reagents | Advantages | Disadvantages | Typical Yield Range |
| Hell-Volhard-Zelinsky (HVZ) | α | PBr₃, Br₂, Alcohol | High yields, excellent α-selectivity, well-established. | Two-step process, uses corrosive reagents. | 85-94%[4][5] |
| Direct α-Bromination | α | NBS, AIBN/Acid | One-step process, milder conditions for some substrates. | Substrate-dependent, may require activated α-position. | 86-92.5% (for isobutyrate)[5] |
| Free-Radical Bromination | β, γ (major), α (minor) | Br₂, UV light | Access to β and γ isomers. | Often produces a mixture of isomers, lower selectivity. | 77-90% (for γ-bromo derivative from lactone)[9][10] |
Conclusion and Recommendations
The choice of bromination method for butanoates is highly dependent on the desired position of the bromine atom and the specific substrate.
-
For the synthesis of α-bromobutanoates , the Hell-Volhard-Zelinsky reaction remains a robust and high-yielding method, despite being a two-step process. It offers excellent and predictable regioselectivity.
-
Direct α-bromination with NBS is a viable and efficient one-pot alternative, particularly for butanoates with a more activated α-position, such as isobutyrates.
-
To obtain β- or γ-brominated butanoates , free-radical bromination is the most direct approach. However, researchers must be prepared for the formation of isomeric mixtures that will likely require careful purification.
For any synthetic endeavor, it is crucial to consult the primary literature for specific reaction conditions and to perform small-scale optimization experiments to achieve the best possible yield and purity for the target brominated butanoate.
References
-
Lavety, J., & Proctor, G. R. (n.d.). ETHYL γ-BROMOBUTYRATE. Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents. (n.d.).
-
Idiong-Cabral, R. H. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Scribd. Retrieved from [Link]
-
Krämer, J. (2021, February 1). How to Calculate the percentage yield of ethyl butanoate from the reaction mixture of 88g of butanoic acid and 23.0g of ethanol if the ethylbutanoate is isolated. Quora. Retrieved from [Link]
-
Reddit. (2025, June 21). why is free radical bromination regioselective? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents. (n.d.).
-
ChemistNate. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!) [Video]. YouTube. [Link]
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry. [Link]
-
LookChem. (n.d.). ethyl 2-bromobutanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Donahue, M. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry [Video]. YouTube. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations? Retrieved from [Link]
-
HETEROCYCLES. (2013). regioselective bromination: an approach to the d-ring of the gilvocarcins. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
Hell–Volhard– Zelinsky halogenation. (2018, December 2). Retrieved from [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]
Sources
- 1. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 2. New insights into the bromination reaction for a series of alkenes--a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solved QUESTION 6 Free radical bromination of butane gives | Chegg.com [chegg.com]
- 5. chembk.com [chembk.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
Safety Operating Guide
Methyl 2-bromo-3-methoxybutanoate proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of Methyl 2-bromo-3-methoxybutanoate .
As a halogenated
Part 1: Emergency Safety Profile & Hazard Identification
Before initiating any disposal workflow, operators must internalize the chemical nature of the substance to predict its behavior in a waste drum.
| Hazard Category | Classification | Critical Operational Implication |
| Chemical Class | High Alkylating Potential. Reacts irreversibly with skin and eyes. | |
| Physical Hazard | Lachrymator (Probable) | Vapor Control. Open containers only in a functioning fume hood. |
| Reactivity | Electrophile | Incompatible with Bases. Contact with caustic waste (NaOH/KOH) triggers rapid hydrolysis and heat generation. |
| Waste Code | Halogenated Organic | Segregation. Must NOT be mixed with non-halogenated solvents (e.g., acetone, hexane) to comply with incineration protocols. |
Part 2: Pre-Disposal Decontamination (Glassware & Spills)
Unlike standard solvents, you cannot simply rinse glassware contaminated with
The "Quench" Protocol (Nucleophilic Deactivation)
Objective: Convert the reactive alkyl bromide into a benign thioether or salt before cleaning.
Reagent: 10% Sodium Thiosulfate (
Step-by-Step Decontamination:
-
Soak: Immerse contaminated glassware, spatulas, or septa in the Thiosulfate solution for 24 hours.
-
Mechanism:[1] The thiosulfate anion (
) acts as a soft nucleophile, displacing the bromide ion. -
Reaction:
-
-
Rinse: After soaking, the solution typically turns slightly yellow. Rinse with water.[2][3][4][5][6][7]
-
Wash: Proceed with standard detergent/acetone wash.
-
Disposal of Quench Solution: The spent thiosulfate solution should be collected as Aqueous Chemical Waste (check pH, usually neutral to slightly acidic).
Part 3: Bulk Chemical Disposal Workflow
This section details the disposal of the pure chemical or reaction mixtures containing Methyl 2-bromo-3-methoxybutanoate.
Core Directive: The "Halogenated" Stream
This compound contains Bromine (
Workflow Diagram: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating bulk waste versus treating trace residues.
Detailed Bulk Disposal Steps
-
Container Selection:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid: Unlined metal cans. The hydrolysis of the ester can release Hydrobromic Acid (HBr), which will corrode metal, leading to leaks.
-
-
Segregation:
-
NO BASES: Ensure the waste drum does not contain basic solutions (e.g., waste from KOH/NaOH workups). The reaction will generate heat and pressure.
-
NO OXIDIZERS: Keep away from nitric acid or peroxide waste streams.
-
-
Transfer:
-
Perform all transfers in a Fume Hood .[1]
-
Use a funnel to prevent drips on the drum threads.
-
-
Labeling:
-
Tag as "Halogenated Organic Waste."
-
Explicitly write the full chemical name. Do not use abbreviations like "MBMB."
-
Check hazard boxes: Toxic , Corrosive , Irritant .
-
Part 4: Spill Response Contingencies
In the event of a spill outside the fume hood, immediate action is required due to the lachrymatory nature of the compound.
Spill Response Diagram
Figure 2: Tactical workflow for managing spills of lachrymatory alkyl bromides.
Specific Protocol:
-
Evacuate: If the spill is >10mL outside a hood, evacuate the lab to allow HVAC to clear vapors.
-
Absorb: Use Vermiculite or Universal Spill Pads .
-
Note: Avoid paper towels if possible; they increase surface area for evaporation without suppressing vapors effectively.
-
-
Clean: Wipe the area with the Thiosulfate Decontamination Solution (from Part 2) to destroy non-volatile residues that could irritate future workers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste: Halogenated Solvent Segregation.[Link]
-
University of Toronto, Environmental Health & Safety. (2023). Hazardous Waste Storage and Disposal: Halogenated vs Non-Halogenated Protocols.[1][8][10][11][Link]
Sources
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. orgsyn.org [orgsyn.org]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
